3-(Cyclopentyloxy)-4-methoxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyclopentyloxy-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-16-11-7-6-9(13(14)15)8-12(11)17-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVADCQWIQKYXBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)OC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381386 | |
| Record name | 3-(Cyclopentyloxy)-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144036-17-9 | |
| Record name | 3-(Cyclopentyloxy)-4-methoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144036-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Cyclopentyloxy)-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Cyclopentyloxy)-4-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Cyclopentyloxy)-4-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Cyclopentyloxy)-4-methoxybenzoic acid, with CAS number 144036-17-9, is a benzoic acid derivative that has garnered interest in medicinal chemistry. Its structural similarity to known selective inhibitors of phosphodiesterase IV (PDE IV) suggests its potential as a therapeutic agent, particularly in the context of inflammatory diseases such as asthma.[1] This technical guide provides a comprehensive overview of its physicochemical properties, biological activity, and relevant experimental methodologies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analysis in a research and development setting.
| Property | Value | Source |
| CAS Number | 144036-17-9 | [2][3][4] |
| Molecular Formula | C13H16O4 | [2][3][4][5] |
| Molecular Weight | 236.26 g/mol | [2][5] |
| IUPAC Name | This compound | [3] |
| Synonyms | rarechem al bo 1947, 3-(cyclopentyloxy)-4-methoxybezoic acid, buttpark 75\04-33 | [2] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 160-164 °C | [2][5] |
| Boiling Point (Predicted) | 376.3 ± 22.0 °C | [5] |
| Density (Predicted) | 1.213 ± 0.06 g/cm³ (at 20 °C and 760 Torr) | [2][5] |
| pKa (Predicted) | 4.22 ± 0.10 | [5] |
| Storage Temperature | 2-8°C | [5] |
Biological Activity and Mechanism of Action
The primary biological target of compounds structurally related to this compound is the enzyme phosphodiesterase 4 (PDE4).[1] PDE4 is a key regulator of intracellular signaling by specifically hydrolyzing cyclic adenosine monophosphate (cAMP), a crucial second messenger.[6][7]
Mechanism of Action: PDE4 Inhibition
The inhibition of PDE4 leads to an increase in intracellular cAMP levels.[7] This elevation in cAMP activates downstream signaling cascades, most notably Protein Kinase A (PKA).[8] The activation of PKA has a range of physiological effects, including the relaxation of airway smooth muscle and the suppression of inflammatory responses by modulating the function of various immune cells like T-cells, eosinophils, and neutrophils.[8]
The therapeutic potential of PDE4 inhibitors is significant for inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and asthma.[1][6][8] By inhibiting PDE4, these compounds can mitigate the underlying inflammation and bronchoconstriction characteristic of these diseases.[1][8]
Signaling Pathway of PDE4 Inhibition
Caption: PDE4 Inhibition Signaling Pathway.
Experimental Protocols
While specific, detailed experimental protocols for this compound are not extensively available in the public domain, methodologies can be inferred from the synthesis of structurally similar compounds and general assays for PDE4 inhibition.
A. Synthesis of this compound
A plausible synthetic route can be adapted from methods used for similar alkoxy-substituted benzoic acids. A general multi-step synthesis is outlined below.
Step 1: Esterification of 3-Hydroxy-4-methoxybenzoic acid
-
Objective: To protect the carboxylic acid group.
-
Procedure: 3-Hydroxy-4-methoxybenzoic acid is dissolved in a suitable alcohol (e.g., methanol) and a catalytic amount of strong acid (e.g., sulfuric acid) is added. The mixture is refluxed until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the resulting ester is purified.
Step 2: O-Alkylation with Cyclopentyl Bromide
-
Objective: To introduce the cyclopentyloxy group.
-
Procedure: The methyl ester from Step 1 is dissolved in a polar aprotic solvent (e.g., DMF). A base (e.g., potassium carbonate) and cyclopentyl bromide are added to the solution. The reaction mixture is heated to facilitate the alkylation. After completion, the product is extracted and purified.
Step 3: Saponification of the Ester
-
Objective: To deprotect the carboxylic acid group.
-
Procedure: The resulting ester from Step 2 is dissolved in a mixture of alcohol and an aqueous solution of a strong base (e.g., sodium hydroxide). The mixture is heated to hydrolyze the ester. Upon completion, the reaction mixture is acidified to precipitate the final product, this compound. The solid is then filtered, washed, and dried.
B. In Vitro PDE4 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against PDE4.
-
Objective: To determine the IC50 value of this compound for PDE4.
-
Materials: Recombinant human PDE4 enzyme, [3H]-cAMP, snake venom nucleotidase, scintillation cocktail, test compound.
-
Procedure:
-
The test compound is serially diluted to various concentrations.
-
The PDE4 enzyme is incubated with the test compound for a specified period.
-
[3H]-cAMP is added to the mixture to initiate the enzymatic reaction.
-
The reaction is terminated, and snake venom nucleotidase is added to convert the resulting [3H]-AMP to [3H]-adenosine.
-
The mixture is passed through an ion-exchange resin to separate the charged [3H]-cAMP from the uncharged [3H]-adenosine.
-
The amount of [3H]-adenosine is quantified using liquid scintillation counting.
-
The percentage of inhibition at each concentration is calculated, and the IC50 value is determined by non-linear regression analysis.
-
Experimental Workflow for Synthesis
Caption: Synthetic Workflow Diagram.
Safety and Handling
Based on available safety data, this compound is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound.
| Hazard Information | Precautionary Statements |
| Hazard Symbols: Xi (Irritant) | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. |
| Risk Codes: R36/37/38 (Irritating to eyes, respiratory system and skin) | S36/37/39: Wear suitable protective clothing, gloves and eye/face protection. |
Source:[2]
Conclusion
This compound is a compound of interest due to its potential as a selective PDE4 inhibitor. Its physicochemical properties are well-defined, and plausible synthetic routes and in vitro assays can be established based on existing literature for similar compounds. Further research into its biological activity, selectivity, and in vivo efficacy is warranted to fully elucidate its therapeutic potential for inflammatory diseases. This guide provides a foundational resource for researchers and drug development professionals working with this and related chemical entities.
References
- 1. Selective type IV phosphodiesterase inhibitors as antiasthmatic agents. The syntheses and biological activities of 3-(cyclopentyloxy)-4-methoxybenzamides and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Cyclopentyloxy-4-methoxybenzoic acid | CAS 144036-17-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. This compound | CAS 144036-17-9 [matrix-fine-chemicals.com]
- 4. scbt.com [scbt.com]
- 5. 3-(Cyclopentyloxy)-4-methoxybenzoicacid , 97% , 144036-17-9 - CookeChem [cookechem.com]
- 6. benchchem.com [benchchem.com]
- 7. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Structural Analysis of 3-(Cyclopentyloxy)-4-methoxybenzoic acid: A Key Intermediate in Phosphodiesterase-4 Inhibitor Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Cyclopentyloxy)-4-methoxybenzoic acid is a crucial chemical intermediate, primarily recognized for its role in the synthesis of potent phosphodiesterase-4 (PDE4) inhibitors, such as Roflumilast. This technical guide provides a comprehensive structural analysis of this compound, detailing its physicochemical properties, a plausible synthetic route, and its connection to the inhibition of the cyclic adenosine monophosphate (cAMP) signaling pathway. Due to its status as a synthetic intermediate, publicly available, detailed experimental data such as specific spectroscopic analyses and biological activity assays for this exact molecule are limited. This guide, therefore, synthesizes available information on closely related compounds and the broader class of PDE4 inhibitors to provide a thorough and practical overview for research and development professionals.
Physicochemical Properties
This compound is a substituted benzoic acid derivative. The introduction of a bulky cyclopentyloxy group at the C3 position and a methoxy group at the C4 position of the benzene ring significantly influences its physical and chemical characteristics. These substitutions are critical for its interaction with the active site of the PDE4 enzyme.
| Property | Value | Source |
| CAS Number | 144036-17-9 | Echemi[1] |
| Molecular Formula | C13H16O4 | Echemi[1] |
| Molecular Weight | 236.26 g/mol | Echemi[1] |
| Melting Point | 160-164°C | Echemi[1] |
| Boiling Point (Predicted) | 376.3 ± 22.0 °C | Echemi[1] |
| Flash Point | 142°C | Echemi[1] |
| Density (Predicted) | 1.213 ± 0.06 g/cm³ | Echemi[1] |
| XLogP3 | 2.7148 | Echemi[1] |
Synthesis and Spectroscopic Analysis
Proposed Synthetic Pathway
A logical synthetic approach involves the O-alkylation of the hydroxyl group of a vanillic acid derivative with a suitable cyclopentyl halide.
Experimental Protocol: A Representative O-Alkylation and Hydrolysis
The following is a generalized protocol based on standard organic synthesis methodologies for similar transformations.
Step 1: O-Alkylation of Methyl Vanillate
-
To a solution of methyl 4-hydroxy-3-methoxybenzoate (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like anhydrous potassium carbonate (K2CO3, 1.5-2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add cyclopentyl bromide (1.2-1.5 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl 3-(cyclopentyloxy)-4-methoxybenzoate.
Step 2: Saponification to the Carboxylic Acid
-
Dissolve the methyl ester from the previous step in a mixture of methanol and water.
-
Add an excess of a strong base, such as sodium hydroxide (NaOH, 2-3 equivalents).
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with a strong acid, such as hydrochloric acid (HCl), until a precipitate forms.
-
Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound.
Spectroscopic Data
Specific spectroscopic data for this compound is not available in the reviewed literature. However, based on its structure, the following characteristic peaks can be predicted.
| Spectroscopy | Predicted Data |
| ¹H NMR | Aromatic protons (δ 6.8-7.7 ppm), methoxy protons (singlet, δ ~3.9 ppm), cyclopentyloxy methine proton (multiplet, δ ~4.8 ppm), cyclopentyl methylene protons (multiplets, δ 1.5-2.0 ppm), carboxylic acid proton (broad singlet, δ >10 ppm). |
| ¹³C NMR | Carboxylic acid carbon (δ >170 ppm), aromatic carbons (δ 110-160 ppm), methoxy carbon (δ ~56 ppm), cyclopentyloxy methine carbon (δ ~80 ppm), cyclopentyl methylene carbons (δ 20-40 ppm). |
| IR (cm⁻¹) | O-H stretch of carboxylic acid (broad, 2500-3300), C=O stretch of carboxylic acid (~1680), C-O stretches (~1250 and ~1030), aromatic C-H and C=C stretches. |
| Mass Spec (m/z) | Molecular ion peak [M]+ at 236.26. |
Biological Activity and Mechanism of Action
This compound is a key structural motif found in a class of potent and selective PDE4 inhibitors.[4] While the biological activity of this specific acid is not extensively documented, its derivatives have shown significant inhibitory activity against PDE4.
Role as a Pharmacophore
The 3-(cyclopentyloxy)-4-methoxybenzoyl group is a well-established pharmacophore that fits into the active site of PDE4. The cyclopentyloxy and methoxy groups are believed to interact with specific hydrophobic pockets and amino acid residues within the enzyme, contributing to the high affinity and selectivity of the inhibitors.
Inhibition of the cAMP Signaling Pathway
Phosphodiesterase-4 is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. It specifically hydrolyzes cAMP to adenosine monophosphate (AMP), thus terminating its signaling. By inhibiting PDE4, compounds containing the this compound moiety prevent the degradation of cAMP, leading to an increase in intracellular cAMP levels. This, in turn, activates protein kinase A (PKA) and other downstream effectors, resulting in a variety of cellular responses, including the suppression of inflammatory mediator release.[4]
Conclusion
This compound is a fundamentally important building block in the development of PDE4 inhibitors. Its structural features are tailored to interact effectively with the active site of the PDE4 enzyme. While detailed experimental data for this specific intermediate is sparse, a clear understanding of its synthesis and its role in the cAMP signaling pathway can be established through the analysis of its derivatives and related compounds. This guide provides a solid foundation for researchers and drug development professionals working with this class of molecules, highlighting the critical interplay between chemical structure and biological function. Further research to isolate and fully characterize this intermediate would be beneficial for a more complete understanding of its properties.
References
- 1. Dual inhibition of human type 4 phosphodiesterase isostates by (R, R)-(+/-)-methyl 3-acetyl-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-3- methyl-1-pyrrolidinecarboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 3-Methoxy-4-methylbenzoic acid(7151-68-0) 13C NMR spectrum [chemicalbook.com]
- 4. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Action of 3-(Cyclopentyloxy)-4-methoxybenzoic acid as a Phosphodiesterase 4 (PDE4) Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action of 3-(Cyclopentyloxy)-4-methoxybenzoic acid, a key chemical intermediate in the synthesis of Roflumilast, a potent and selective phosphodiesterase 4 (PDE4) inhibitor. As the pharmacological activity is primarily attributed to Roflumilast and its active metabolite, Roflumilast N-oxide, this document will focus on their molecular interactions with PDE4, the subsequent impact on intracellular signaling pathways, and the methodologies employed to characterize these effects. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in the development of anti-inflammatory therapeutics.
Introduction to Phosphodiesterase 4 (PDE4)
Phosphodiesterase 4 (PDE4) is a family of enzymes that play a critical role in regulating intracellular signaling by specifically hydrolyzing the second messenger cyclic adenosine monophosphate (cAMP) into its inactive form, adenosine monophosphate (AMP)[1]. The PDE4 family is encoded by four distinct genes (PDE4A, PDE4B, PDE4C, and PDE4D), which through alternative splicing, give rise to over 20 different isoforms[2]. These isoforms are differentially expressed in various cell types, particularly in immune and inflammatory cells such as neutrophils, eosinophils, macrophages, and T cells, as well as in airway smooth muscle cells[3]. This cell-specific expression pattern makes PDE4 an attractive therapeutic target for inflammatory diseases like Chronic Obstructive Pulmonary Disease (COPD), asthma, and psoriasis[2][4][5].
Mechanism of Action of Roflumilast as a PDE4 Inhibitor
The therapeutic effect of this compound is realized through its derivative, Roflumilast, and its primary active metabolite, Roflumilast N-oxide. The core mechanism of action is the selective inhibition of the PDE4 enzyme[6][7][8].
Molecular Interaction and Binding
Roflumilast binds to the active site of the PDE4 enzyme, a deep hydrophobic pocket that accommodates the adenine moiety of cAMP[8]. X-ray crystallography studies of Roflumilast co-crystallized with PDE4D have revealed the specific interactions that contribute to its high-affinity binding[9][10]. The cyclopentyloxy and methoxy groups of the molecule engage in hydrophobic interactions within the active site, while the benzamide portion forms crucial hydrogen bonds with key amino acid residues, such as a conserved glutamine, effectively blocking the entry and hydrolysis of cAMP[8].
Downstream Signaling Cascade
By inhibiting PDE4, Roflumilast and its N-oxide prevent the degradation of cAMP, leading to an accumulation of intracellular cAMP levels[1][11]. This elevation in cAMP activates downstream effector proteins, primarily Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC)[12].
The activation of PKA and EPAC initiates a cascade of signaling events that ultimately suppress the inflammatory response. These include:
-
Inhibition of Inflammatory Cell Activation: Increased cAMP levels inhibit the release of pro-inflammatory mediators, such as cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines from various inflammatory cells[12][13][14].
-
Relaxation of Airway Smooth Muscle: In the airways, elevated cAMP promotes the relaxation of smooth muscle cells, contributing to bronchodilation[3].
-
Modulation of Gene Transcription: PKA can phosphorylate and activate the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in anti-inflammatory responses[15].
-
Suppression of Fibrosis: PDE4 inhibition has been shown to inhibit fibroblast activity, suggesting a potential role in preventing tissue remodeling associated with chronic inflammation[16].
dot
Caption: Signaling Pathway of PDE4 Inhibition by Roflumilast.
Quantitative Data: Inhibitory Potency
The potency of Roflumilast and its N-oxide against various PDE4 subtypes is a critical determinant of its therapeutic efficacy and side-effect profile. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from in vitro studies.
| Compound | PDE4A (nM) | PDE4B (nM) | PDE4C (nM) | PDE4D (nM) | Reference |
| Roflumilast | ~µM range | 0.84 | ~µM range | 0.68 | [8] |
| - | 8.4 | - | 6.8 | [2] | |
| - | - | - | - | ||
| Roflumilast N-oxide | 2-3 fold less potent than Roflumilast | 2-3 fold less potent than Roflumilast | 2-3 fold less potent than Roflumilast | 2-3 fold less potent than Roflumilast | [11] |
| Cilomilast | - | 25 | - | 11 | [2] |
Note: IC50 values can vary between different studies and assay conditions.
Experimental Protocols
The characterization of PDE4 inhibitors relies on robust in vitro and in vivo experimental models. This section provides an overview of the key methodologies.
In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This assay is a common method for quantifying the inhibitory activity of compounds against PDE4.
dot
Caption: Fluorescence Polarization (FP) PDE4 Inhibition Assay Workflow.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a suitable assay buffer (e.g., Tris-HCl with MgCl2).
-
Perform serial dilutions of the test compound (e.g., Roflumilast) and a positive control (e.g., Rolipram) in the assay buffer.
-
Dilute recombinant human PDE4 enzyme to the desired concentration in the assay buffer.
-
Prepare a solution of fluorescently labeled cAMP (e.g., FAM-cAMP) in the assay buffer.
-
-
Assay Procedure (96- or 384-well plate format):
-
Add the test compound dilutions, positive control, and vehicle control to the appropriate wells of a microplate.
-
Add the diluted PDE4 enzyme to all wells except the negative control wells.
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FAM-cAMP substrate to all wells.
-
Incubate the plate for a specific duration (e.g., 60 minutes) at room temperature to allow for cAMP hydrolysis.
-
-
Detection:
-
Stop the reaction and detect the product by adding a binding agent that specifically binds to the hydrolyzed AMP, causing a change in fluorescence polarization.
-
Read the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the dose-response data to a suitable pharmacological model.
-
Cellular cAMP Measurement Assay (HTRF)
This assay measures the intracellular accumulation of cAMP in response to PDE4 inhibition in a cellular context.
dot
Caption: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay Workflow.
Detailed Methodology:
-
Cell Preparation:
-
Culture cells of interest (e.g., human bronchial epithelial cells or immune cells) to an appropriate confluency.
-
Seed the cells into a multi-well plate (e.g., 384-well) and allow them to adhere.
-
-
Cell Stimulation:
-
Treat the cells with the PDE4 inhibitor (e.g., Roflumilast) at various concentrations.
-
Optionally, stimulate the cells with a Gs-coupled GPCR agonist to induce cAMP production.
-
Incubate for a specific time to allow for changes in intracellular cAMP levels.
-
-
Lysis and Detection:
-
Lyse the cells using a lysis buffer provided in the assay kit.
-
Add the HTRF detection reagents, which typically include a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).
-
-
Incubation and Reading:
-
Incubate the plate to allow for the competitive binding of cellular cAMP and the d2-labeled cAMP to the antibody.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two different wavelengths.
-
-
Data Analysis:
-
The HTRF ratio is inversely proportional to the amount of cAMP in the sample.
-
Quantify the cAMP concentration by comparing the sample ratios to a standard curve generated with known concentrations of cAMP.
-
In Vivo Models of Inflammation
Animal models are essential for evaluating the anti-inflammatory efficacy of PDE4 inhibitors in a physiological setting.
Example Protocol: Murine Model of Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation
-
Animal Acclimatization: Acclimatize male BALB/c mice for at least one week before the experiment.
-
Compound Administration: Administer Roflumilast or vehicle control orally or intraperitoneally at various doses.
-
Induction of Inflammation: One hour after compound administration, challenge the mice with an intranasal or intratracheal instillation of LPS.
-
Sample Collection: At a specific time point after LPS challenge (e.g., 6 or 24 hours), euthanize the mice and perform bronchoalveolar lavage (BAL) to collect lung inflammatory cells.
-
Analysis:
-
Perform total and differential cell counts on the BAL fluid to quantify the influx of neutrophils and other inflammatory cells.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid using ELISA or other immunoassays.
-
-
Data Analysis: Compare the inflammatory parameters between the Roflumilast-treated groups and the vehicle-treated control group to determine the in vivo efficacy.
Conclusion
This compound, through its pharmacologically active derivative Roflumilast, acts as a potent and selective inhibitor of the PDE4 enzyme. This inhibition leads to an increase in intracellular cAMP levels, which in turn activates downstream signaling pathways that collectively suppress inflammatory responses. The detailed understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, underscores the therapeutic potential of this class of compounds in treating a range of inflammatory diseases. This technical guide provides a foundational resource for researchers and drug development professionals working to advance the field of anti-inflammatory therapeutics.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. mdpi.com [mdpi.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to run a cAMP HTRF assay | Revvity [revvity.com]
- 7. researchgate.net [researchgate.net]
- 8. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. researchgate.net [researchgate.net]
- 11. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Anti-inflammatory and immunomodulatory potential of the novel PDE4 inhibitor roflumilast in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical Relevance of the Anti-inflammatory Effects of Roflumilast on Human Bronchus: Potentiation by a Long-Acting Beta-2-Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective phosphodiesterase 4 inhibitor roflumilast reduces inflammation and lung injury in models of betacoronavirus infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Roles of roflumilast, a selective phosphodiesterase 4 inhibitor, in airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of 3-(Cyclopentyloxy)-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Cyclopentyloxy)-4-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceuticals, most notably the selective phosphodiesterase-4 (PDE4) inhibitor, Roflumilast. This document details its discovery as a crucial building block in drug development, outlines a plausible and detailed synthetic protocol based on established chemical principles, and presents relevant physicochemical data. The guide is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development.
Discovery and Significance
The discovery of this compound is intrinsically linked to the development of potent and selective PDE4 inhibitors. While a specific, singular "discovery" event of the molecule itself is not prominently documented, its emergence as a critical intermediate is evident in the patent literature surrounding the synthesis of Piclamilast and Roflumilast. These drugs have been investigated for the treatment of inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and asthma. The structural motif of a 3-cycloalkoxy-4-methoxybenzoic acid was identified as a key component for achieving high PDE4 inhibitory activity. This realization led to the development of robust synthetic routes to access this essential building block, solidifying the importance of this compound in medicinal chemistry.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₃H₁₆O₄ |
| Molecular Weight | 236.26 g/mol |
| CAS Number | 144036-17-9 |
| Appearance | White to off-white solid |
| Melting Point | 160-164 °C |
| Boiling Point | 376.3 ± 22.0 °C (Predicted) |
| Density | 1.213 ± 0.06 g/cm³ (Predicted) |
| Flash Point | 142 °C |
| Vapor Pressure | 2.48E-06 mmHg at 25°C |
Synthesis of this compound
The most common and industrially scalable method for the synthesis of this compound is the Williamson ether synthesis. This method involves the O-alkylation of a suitably protected 3-hydroxy-4-methoxybenzoic acid derivative with a cyclopentyl halide. A detailed, two-step experimental protocol is provided below.
Experimental Protocol
Step 1: Esterification of 3-hydroxy-4-methoxybenzoic acid
To a solution of 3-hydroxy-4-methoxybenzoic acid (isovanillic acid) (1 equivalent) in methanol, a catalytic amount of concentrated sulfuric acid is added. The reaction mixture is refluxed for 4-6 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield methyl 3-hydroxy-4-methoxybenzoate.
Step 2: O-Alkylation with Cyclopentyl Bromide
To a solution of methyl 3-hydroxy-4-methoxybenzoate (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), is added an excess of a base, typically potassium carbonate (1.5-2 equivalents). The mixture is stirred at room temperature for 30 minutes, followed by the addition of cyclopentyl bromide (1.2-1.5 equivalents). The reaction mixture is then heated to 80-100°C and stirred for 8-12 hours. Upon completion, the reaction mixture is cooled to room temperature and poured into ice water. The resulting precipitate is filtered, washed with water, and dried to afford methyl 3-(cyclopentyloxy)-4-methoxybenzoate.
Step 3: Saponification to this compound
The methyl 3-(cyclopentyloxy)-4-methoxybenzoate (1 equivalent) is suspended in a mixture of methanol and a 10% aqueous solution of sodium hydroxide. The mixture is heated to reflux for 2-4 hours until the ester is completely hydrolyzed. The methanol is then removed under reduced pressure, and the aqueous solution is acidified with a mineral acid (e.g., HCl) to a pH of 2-3. The precipitated this compound is collected by filtration, washed with water, and dried to yield the final product.
Synthesis Workflow Diagram
An In-depth Technical Guide to 3-(Cyclopentyloxy)-4-methoxybenzoic acid and its Relation to Rolipram
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(cyclopentyloxy)-4-methoxybenzoic acid, a key synthetic intermediate in the preparation of rolipram, a selective phosphodiesterase 4 (PDE4) inhibitor. The document details the synthesis of this compound and its subsequent conversion to rolipram. Furthermore, it explores the mechanism of action of rolipram as a PDE4 inhibitor, its impact on intracellular signaling pathways, and the experimental protocols for assessing its biological activity. Quantitative data on the inhibitory potency of rolipram are presented, and the structural relationship between the benzoic acid precursor and the final active pharmaceutical ingredient is illustrated. This guide is intended to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.
Introduction
This compound is a crucial building block in the synthesis of rolipram, a well-established selective inhibitor of phosphodiesterase 4 (PDE4). Rolipram has been extensively studied for its anti-inflammatory and cognitive-enhancing properties. The 3-(cyclopentyloxy)-4-methoxyphenyl moiety is a key pharmacophore for high-affinity binding to the PDE4 enzyme. This guide elucidates the chemical synthesis and biological context of this compound in relation to rolipram.
Chemical Synthesis
The synthesis of rolipram typically involves the initial preparation of 3-(cyclopentyloxy)-4-methoxybenzaldehyde, which is then oxidized to this compound. This benzoic acid derivative is subsequently used in the construction of the pyrrolidinone core of rolipram.
Synthesis of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde
A common route to 3-(cyclopentyloxy)-4-methoxybenzaldehyde starts from isovanillin (3-hydroxy-4-methoxybenzaldehyde).
-
Experimental Protocol: Alkylation of Isovanillin
-
To a solution of isovanillin (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Add cyclopentyl bromide (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to 80-100°C and stir for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(cyclopentyloxy)-4-methoxybenzaldehyde.
-
Oxidation to this compound
The synthesized benzaldehyde is then oxidized to the corresponding carboxylic acid. The Pinnick oxidation is a mild and efficient method for this transformation.
-
Experimental Protocol: Pinnick Oxidation
-
Dissolve 3-(cyclopentyloxy)-4-methoxybenzaldehyde (1.0 equivalent) in a mixture of tert-butanol and water.
-
Add 2-methyl-2-butene (a scavenger, ~5 equivalents) to the solution.
-
In a separate flask, dissolve sodium chlorite (NaClO₂, ~1.5 equivalents) and sodium dihydrogen phosphate (NaH₂PO₄, ~1.5 equivalents) in water.
-
Slowly add the aqueous solution of sodium chlorite and sodium dihydrogen phosphate to the aldehyde solution at room temperature.
-
Stir the reaction mixture for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Acidify the mixture with 1M HCl to a pH of approximately 3-4.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.
-
Synthesis of (±)-Rolipram from 3-(Cyclopentyloxy)-4-methoxybenzaldehyde
A common synthetic route to racemic rolipram involves a multi-step sequence starting from 3-(cyclopentyloxy)-4-methoxybenzaldehyde.
-
Experimental Protocol: Synthesis of (±)-Rolipram
-
Henry Reaction: To a solution of 3-(cyclopentyloxy)-4-methoxybenzaldehyde (1.0 equivalent) and nitromethane (1.5 equivalents) in acetic acid, add ammonium acetate (1.2 equivalents). Reflux the mixture for 2-4 hours. After cooling, pour the mixture into ice-water to precipitate the nitro-olefin product, which is then filtered, washed with water, and dried.
-
Michael Addition: To a solution of the nitro-olefin (1.0 equivalent) and dimethyl malonate (1.2 equivalents) in a suitable solvent like THF or dichloromethane, add a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or tetramethylguanidine. Stir the reaction at room temperature until completion.
-
Reductive Cyclization: The Michael adduct is then subjected to reductive cyclization. A common method involves catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This step reduces the nitro group to an amine, which then undergoes intramolecular cyclization to form the γ-lactam ring of rolipram.
-
Decarboxylation: The resulting intermediate is often heated in a solvent like dimethyl sulfoxide (DMSO) with a small amount of water to facilitate decarboxylation, yielding (±)-rolipram.
-
Purification: The final product is purified by recrystallization or column chromatography.
-
Logical and Biological Relationship
The core of the relationship between this compound and rolipram is that of a precursor to a pharmacologically active molecule.
Structure-Activity Relationship (SAR)
Structure-activity relationship studies on rolipram and its analogs have highlighted the importance of the 3-(cyclopentyloxy)-4-methoxyphenyl group for potent PDE4 inhibition. The cyclopentyloxy group occupies a hydrophobic pocket in the active site of the PDE4 enzyme, contributing significantly to the binding affinity. The methoxy group is also crucial for maintaining the optimal electronic and steric properties for interaction with the enzyme. This compound itself is not reported to be a significant PDE4 inhibitor; its carboxylic acid functional group is not suitable for binding to the active site in the same manner as the pyrrolidinone ring of rolipram.
Mechanism of Action of Rolipram: PDE4 Inhibition
Rolipram exerts its biological effects by selectively inhibiting the phosphodiesterase 4 (PDE4) enzyme family. PDE4 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways.
By inhibiting PDE4, rolipram leads to an accumulation of intracellular cAMP. This increase in cAMP levels activates downstream effectors, primarily Protein Kinase A (PKA). Activated PKA then phosphorylates a variety of substrate proteins, including transcription factors like the cAMP response element-binding protein (CREB), which in turn modulates the expression of genes involved in inflammation and neuronal function.
Quantitative Data
The inhibitory activity of rolipram against different PDE4 subtypes is typically quantified by its half-maximal inhibitory concentration (IC₅₀). This compound is considered a synthetic intermediate and is not reported to have significant PDE4 inhibitory activity.
| Compound | Target | IC₅₀ (nM) |
| Rolipram | PDE4A | ~300 |
| PDE4B | ~200 | |
| PDE4D | ~100 | |
| This compound | PDE4 | Not Reported/Inactive |
Note: IC₅₀ values can vary depending on the assay conditions and the specific isoform variant used.
Experimental Protocols for Biological Assays
The potency of rolipram and its analogs as PDE4 inhibitors is determined using in vitro enzyme inhibition assays. A common method is the radioenzymatic assay.
PDE4 Inhibition Radioenzymatic Assay
-
Objective: To determine the IC₅₀ value of a test compound against PDE4.
-
Materials:
-
Recombinant human PDE4 enzyme
-
[³H]-cAMP (radiolabeled substrate)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂)
-
Test compound (e.g., rolipram) at various concentrations
-
5'-Nucleotidase
-
Scintillation cocktail
-
Microplate and scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a microplate, add the assay buffer, a fixed concentration of the PDE4 enzyme, and the test compound dilutions. Include a control with no inhibitor.
-
Initiate the reaction by adding [³H]-cAMP to each well.
-
Incubate the plate at 30°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., by heat inactivation or addition of a specific inhibitor).
-
Add 5'-nucleotidase to convert the resulting [³H]-AMP to [³H]-adenosine.
-
Separate the unreacted [³H]-cAMP from the [³H]-adenosine using anion-exchange resin.
-
Add a scintillation cocktail to the samples containing [³H]-adenosine and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and plot the results to determine the IC₅₀ value.
-
Conclusion
This compound is a fundamentally important, though biologically inactive, precursor in the synthesis of the potent and selective PDE4 inhibitor, rolipram. The chemical synthesis of this benzoic acid derivative and its subsequent elaboration into the final active compound are well-established processes in medicinal chemistry. Understanding the relationship between such precursors and their active counterparts is essential for the design and development of new therapeutic agents targeting the PDE4 enzyme and the cAMP signaling pathway. This guide provides the necessary technical details to aid researchers in this endeavor.
Technical Guide: Physicochemical Properties of 3-(Cyclopentyloxy)-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(Cyclopentyloxy)-4-methoxybenzoic acid, a key intermediate in the synthesis of pharmacologically active compounds such as Roflumilast. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting quantitative data in a structured format, detailing relevant experimental protocols, and illustrating a typical experimental workflow.
Chemical Identity
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 144036-17-9 |
| Molecular Formula | C₁₃H₁₆O₄[1][2] |
| Molecular Weight | 236.26 g/mol [1][2] |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)O)OC2CCCC2[3] |
| InChIKey | RVADCQWIQKYXBJ-UHFFFAOYSA-N[1][3] |
Physicochemical Properties
The following table summarizes the available quantitative data for the physicochemical properties of this compound. It is important to note that some of these values are predicted and should be confirmed by experimental data.
| Property | Value | Source |
| Melting Point | 160-164 °C | [1] |
| Boiling Point (Predicted) | 376.3 ± 22.0 °C | [1] |
| pKa (Predicted) | 4.22 ± 0.10 | |
| Density (Predicted) | 1.213 ± 0.06 g/cm³ (at 20 °C) | [1] |
| LogP (Predicted) | 2.9 | [3] |
| Vapor Pressure (Predicted) | 2.48E-06 mmHg at 25°C | [1] |
| Flash Point (Predicted) | 142 °C | [1] |
| Appearance | White to off-white solid |
Experimental Protocols
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample needs to be powdered)
Procedure:
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered.
-
Capillary Loading: Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating:
-
For an unknown compound, a preliminary rapid heating rate (10-20 °C/min) can be used to get an approximate melting range.
-
For a more accurate determination, heat the block to a temperature about 20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C/min.
-
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting). The melting point is reported as this range.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group.
Apparatus:
-
pH meter with a combination glass electrode
-
Automatic burette or a calibrated manual burette
-
Stir plate and stir bar
-
Beaker
-
Volumetric flasks and pipettes
Reagents:
-
This compound
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free
-
Potassium chloride (KCl) for maintaining ionic strength
-
High-purity water (deionized or distilled)
-
pH buffers for calibration (e.g., pH 4.0, 7.0, 10.0)
Procedure:
-
Calibration: Calibrate the pH meter using standard buffers.
-
Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of a suitable solvent mixture (e.g., water-ethanol, if solubility in pure water is low). Add KCl to maintain a constant ionic strength.
-
Titration:
-
Immerse the calibrated pH electrode and the tip of the burette into the sample solution.
-
Stir the solution gently.
-
Add the standardized NaOH solution in small, precise increments.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of NaOH added.
-
The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized). This can be determined from the inflection point of the titration curve or by finding the pH at V/2, where V is the equivalence volume.
-
Workflow Visualization
The following diagram illustrates a typical workflow for determining the melting point of this compound using the capillary method.
Conclusion
This technical guide provides essential physicochemical data and standardized experimental methodologies for this compound. The compiled information serves as a foundational resource for scientists engaged in research and development, particularly in the synthesis and characterization of this and related compounds. Adherence to standardized protocols is crucial for obtaining reliable and reproducible data, which is paramount in the fields of chemical synthesis and drug development.
References
Solubility profile of 3-(Cyclopentyloxy)-4-methoxybenzoic acid in organic solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 3-(Cyclopentyloxy)-4-methoxybenzoic acid in various organic solvents. In the absence of publicly available quantitative solubility data for this specific compound, this document outlines the theoretical considerations based on its molecular structure and presents detailed experimental protocols for its empirical determination. The methodologies provided are grounded in standard laboratory practices, such as the shake-flask method, coupled with analytical techniques like gravimetric analysis and High-Performance Liquid Chromatography (HPLC). This guide is intended to equip researchers with the necessary tools to generate a robust and accurate solubility profile for this compound, a critical parameter in drug development, formulation, and chemical synthesis.
Introduction
This compound (CAS No: 144036-17-9) is a carboxylic acid derivative with a molecular formula of C₁₃H₁₆O₄ and a molecular weight of 236.26 g/mol .[1] Understanding its solubility in a range of organic solvents is fundamental for its application in various scientific and industrial fields, including pharmaceuticals, where solubility directly impacts bioavailability, formulation, and purification processes. This document serves as a practical guide for establishing this crucial physicochemical property.
Molecular Structure and Theoretical Solubility Considerations:
The structure of this compound, featuring a polar carboxylic acid group, a moderately polar methoxy group, and a nonpolar cyclopentyloxy group, suggests a nuanced solubility profile. Following the "like dissolves like" principle, its solubility is expected to be significant in polar organic solvents that can engage in hydrogen bonding with the carboxylic acid moiety.[2] Conversely, its solubility is likely to be lower in non-polar hydrocarbon solvents. The presence of the bulky, nonpolar cyclopentyloxy group may, however, enhance its solubility in less polar environments compared to its simpler analogue, 4-methoxybenzoic acid.
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in various organic solvents is not available in the public domain. Therefore, the following table is provided as a template for researchers to populate with their experimentally determined data.
Table 1: Experimentally Determined Solubility of this compound at 25°C (298.15 K)
| Solvent | Dielectric Constant (at 20°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Alcohols | |||
| Methanol | 32.7 | ||
| Ethanol | 24.5 | ||
| Isopropanol | 19.9 | ||
| 1-Butanol | 17.5 | ||
| Ketones | |||
| Acetone | 20.7 | ||
| Methyl Ethyl Ketone | 18.5 | ||
| Esters | |||
| Ethyl Acetate | 6.0 | ||
| Ethers | |||
| Diethyl Ether | 4.3 | ||
| Tetrahydrofuran (THF) | 7.6 | ||
| Chlorinated Solvents | |||
| Dichloromethane | 9.1 | ||
| Chloroform | 4.8 | ||
| Aromatic Hydrocarbons | |||
| Toluene | 2.4 | ||
| Amides | |||
| Dimethylformamide (DMF) | 36.7 | ||
| Other | |||
| Acetonitrile | 37.5 | ||
| Dimethyl Sulfoxide (DMSO) | 46.7 |
Experimental Protocols for Solubility Determination
The following protocols describe the well-established shake-flask method for determining the equilibrium solubility of this compound.[3][4][5] This can be followed by either gravimetric or HPLC analysis to quantify the solute concentration in the saturated solution.[6][7][8]
General Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance (readable to at least 0.1 mg)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pipettes and other standard laboratory glassware
-
Drying oven
-
HPLC system with a UV detector (for HPLC analysis)
-
Evaporating dishes (for gravimetric analysis)
Shake-Flask Method: Preparation of Saturated Solution
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a specific organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[5] It is advisable to perform preliminary experiments to determine the minimum time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to sediment.
-
Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.
Quantification of Solute Concentration
-
Sample Weighing: Accurately weigh the vial containing the filtered saturated solution.[6]
-
Solvent Evaporation: Place the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of the compound to evaporate the solvent completely. Continue drying until a constant weight of the solute is achieved.[9]
-
Final Weighing: After cooling to room temperature in a desiccator, weigh the vial containing the dried solute.
-
Calculation: The mass of the dissolved this compound is the final weight minus the initial weight of the empty vial. The mass of the solvent is the weight of the solution before evaporation minus the weight of the dissolved solute. The solubility can then be expressed in g/100 mL or other appropriate units.[6]
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.[8][10]
-
Sample Analysis: Dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.
-
Quantification: Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
Solubility Calculation: Calculate the original concentration of the saturated solution by taking the dilution factor into account.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for determining the solubility of this compound.
Conclusion
This technical guide provides a robust framework for researchers to determine the solubility profile of this compound in various organic solvents. By following the detailed experimental protocols outlined herein, scientists and drug development professionals can generate the critical data necessary for advancing their research and development activities. The provided templates and diagrams are intended to facilitate a systematic and well-documented approach to this essential physicochemical characterization.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pharmaguru.co [pharmaguru.co]
- 9. pharmajournal.net [pharmajournal.net]
- 10. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
An In-depth Technical Guide to 3-(Cyclopentyloxy)-4-methoxybenzoic Acid Derivatives and Their Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(cyclopentyloxy)-4-methoxybenzoic acid derivatives, a class of compounds with significant therapeutic potential. The core structure, characterized by a benzoic acid with cyclopentyloxy and methoxy substitutions at positions 3 and 4 respectively, serves as a versatile scaffold for the development of potent and selective inhibitors of various biological targets. This document details the synthesis, mechanism of action, and potential applications of these derivatives, with a primary focus on their well-established role as phosphodiesterase-4 (PDE4) inhibitors. Furthermore, emerging evidence of their activity as tumor necrosis factor-alpha (TNF-α) inhibitors and their potential in other therapeutic areas is explored. Detailed experimental protocols for key biological assays and representative synthetic procedures are provided to facilitate further research and development in this promising area of medicinal chemistry.
Introduction
The this compound scaffold has emerged as a privileged pharmacophore in modern drug discovery. Its unique combination of a flexible cyclopentyloxy group and an electron-donating methoxy group on a benzoic acid ring allows for diverse chemical modifications, leading to compounds with high affinity and selectivity for various biological targets. The most prominent application of this scaffold is in the development of phosphodiesterase-4 (PDE4) inhibitors, exemplified by the approved drug Roflumilast, used in the treatment of chronic obstructive pulmonary disease (COPD). This guide will delve into the rich chemistry and pharmacology of these derivatives, offering a valuable resource for researchers in the field.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically begins with commercially available starting materials such as vanillic acid or its esters. The key synthetic steps involve the introduction of the cyclopentyloxy group via Williamson ether synthesis, followed by modification of the carboxylic acid moiety to generate a variety of amides, esters, and other functional groups.
A general synthetic approach is outlined below:
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocol: Synthesis of this compound
This protocol describes a typical procedure for the synthesis of the core benzoic acid structure.
Materials:
-
3-Hydroxy-4-methoxybenzoic acid methyl ester
-
Cyclopentyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Water (H₂O)
Procedure:
-
To a solution of 3-hydroxy-4-methoxybenzoic acid methyl ester in DMF, add potassium carbonate and cyclopentyl bromide.
-
Heat the reaction mixture at 80°C for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 3-(cyclopentyloxy)-4-methoxybenzoate.
-
Dissolve the crude ester in a mixture of methanol and a 2M aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature for 4 hours.
-
Acidify the reaction mixture with 1M hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield this compound.
Potential Applications and Mechanisms of Action
The primary therapeutic potential of this compound derivatives lies in their ability to modulate inflammatory pathways. This is predominantly achieved through the inhibition of PDE4, although other mechanisms, such as the inhibition of TNF-α, have also been identified.
Phosphodiesterase-4 (PDE4) Inhibition
PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, these derivatives increase intracellular cAMP levels, leading to the suppression of pro-inflammatory mediators and the relaxation of airway smooth muscle. This makes them attractive candidates for the treatment of respiratory diseases like COPD and asthma.
Caption: PDE4 signaling pathway and the inhibitory action of this compound derivatives.
The inhibitory potency of these derivatives against various PDE4 isoforms is a critical determinant of their therapeutic efficacy and side-effect profile.
| Compound ID | Derivative Type | PDE4A4 IC₅₀ (µM) | PDE4B2 IC₅₀ (µM) | PDE4C2 IC₅₀ (µM) | PDE4D IC₅₀ (µM) | Reference |
| Roflumilast | Amide | 0.008 | 0.002 | 0.005 | 0.001 | [1] |
| Compound 8 | Oxime-ether | >10 | >10 | >10 | 0.075 | [2] |
| Compound 10a | Amide | >10 | >10 | >10 | 0.082 | [2] |
| Compound 10b | Amide | >10 | >10 | >10 | 0.068 | [2] |
Table 1: In vitro inhibitory activity of selected this compound derivatives against human PDE4 isoforms.
This protocol outlines a common method for determining the in vitro potency of PDE4 inhibitors.
Materials:
-
Recombinant human PDE4 enzyme
-
FAM-labeled cAMP substrate (FAM-cAMP)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA)
-
Test compounds (this compound derivatives)
-
Binding agent (specific for 5'-AMP)
-
384-well black microplates
-
Microplate reader capable of fluorescence polarization measurements
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
To the wells of the microplate, add the assay buffer, test compound dilutions, and the PDE4 enzyme solution.
-
Initiate the enzymatic reaction by adding the FAM-cAMP substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the product by adding the binding agent.
-
Incubate for a further 30 minutes at room temperature.
-
Measure the fluorescence polarization using the microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value from the dose-response curve.
Tumor Necrosis Factor-alpha (TNF-α) Inhibition
Certain derivatives of this compound, particularly isoindolinone derivatives, have demonstrated the ability to inhibit the production of TNF-α, a key pro-inflammatory cytokine. This suggests their potential application in the treatment of autoimmune and inflammatory diseases where TNF-α plays a central role.
Caption: Inhibition of TNF-α production by 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives.
The inhibitory activity of these derivatives on TNF-α production is typically evaluated in lipopolysaccharide (LPS)-stimulated immune cells.
| Compound ID | Derivative Type | Cell Line | TNF-α Inhibition IC₅₀ (µM) | Reference |
| Compound 5 | 3-methyl-1-isoindolinone | RAW264.7 | 0.87 | [1] |
| Compound 6 | 6-amino-1-isoindolinone | RAW264.7 | 0.65 | [3] |
Table 2: In vitro inhibitory activity of selected 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives on TNF-α production.
Other Potential Applications
While the primary focus of research has been on their anti-inflammatory properties, the versatile this compound scaffold holds promise for other therapeutic areas. Preliminary studies on related benzoic acid derivatives suggest potential activities as:
-
Anticancer agents: Some benzoic acid derivatives have shown cytotoxic effects against various cancer cell lines.[4]
-
Antimicrobial agents: The antimicrobial potential of benzoic acid and its derivatives is well-documented, and novel derivatives could offer new avenues for combating microbial resistance.
-
Kinase inhibitors: The benzoic acid moiety is a common feature in many kinase inhibitors, suggesting that derivatives of this scaffold could be designed to target specific kinases involved in disease pathogenesis.
Further research is warranted to explore these potential applications for this compound derivatives.
This protocol provides a general method for assessing the in vitro anticancer activity of the derivatives.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (this compound derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Structure-Activity Relationships (SAR)
Structure-activity relationship studies are crucial for optimizing the potency and selectivity of this compound derivatives. Key observations include:
-
Amide and Ester Modifications: The nature of the substituent on the amide or ester functionality significantly influences activity. For PDE4 inhibition, bulky and heterocyclic groups are often favored.
-
Substitution on the Benzoic Acid Ring: Modifications to the cyclopentyloxy and methoxy groups can modulate potency and selectivity.
-
Conformational Rigidity: Introducing conformational constraints, for example by incorporating the core structure into a ring system, can enhance binding affinity.
Conclusion
This compound derivatives represent a highly valuable and versatile scaffold in medicinal chemistry. Their proven efficacy as PDE4 inhibitors has led to the development of an important therapeutic agent for respiratory diseases. The emerging evidence of their activity against other targets, such as TNF-α, highlights the broad therapeutic potential of this chemical class. The detailed synthetic and experimental protocols provided in this guide are intended to empower researchers to further explore and exploit the pharmacological properties of these promising compounds, paving the way for the discovery of new and improved therapies for a range of human diseases.
References
- 1. Noble 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives. part I: synthesis and SAR studies for the inhibition of TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and SAR studies for the inhibition of TNF-alpha production. Part 2. 2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-substituted-1-isoindolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
In Silico Modeling of 3-(Cyclopentyloxy)-4-methoxybenzoic acid PDE4 Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the in silico modeling of the binding of 3-(Cyclopentyloxy)-4-methoxybenzoic acid to Phosphodiesterase 4 (PDE4). While direct experimental and computational data for this specific benzoic acid derivative are not extensively available in public literature, this guide leverages data from structurally similar and well-characterized PDE4 inhibitors, such as Rolipram, which share the core 3-(cyclopentyloxy)-4-methoxyphenyl pharmacophore. We will detail the methodologies for computational analysis, including molecular docking and molecular dynamics simulations, and present the relevant signaling pathways and experimental workflows. The objective is to provide a comprehensive framework for researchers to model and analyze the interaction of this and similar compounds with PDE4, a critical target in the development of therapeutics for inflammatory and neurological disorders.
Introduction to PDE4 and cAMP Signaling
Phosphodiesterase 4 (PDE4) is a family of enzymes that play a crucial role in intracellular signaling by specifically hydrolyzing the second messenger, cyclic adenosine monophosphate (cAMP).[1][2] The degradation of cAMP to AMP terminates its signaling cascade. By inhibiting PDE4, the intracellular levels of cAMP are elevated, leading to the activation of downstream effectors like Protein Kinase A (PKA). This modulation of the cAMP pathway has significant anti-inflammatory effects, making PDE4 a key therapeutic target for conditions such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[2][3]
The PDE4 family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), which give rise to over 20 different isoforms through alternative splicing.[4] While these isoforms share a highly conserved catalytic domain, they exhibit distinct expression patterns and regulatory properties, which can be exploited for the development of isoform-selective inhibitors to minimize side effects.[5]
The cAMP Signaling Pathway
The canonical cAMP signaling pathway is initiated by the activation of G-protein coupled receptors (GPCRs), which in turn activate adenylyl cyclase to convert ATP into cAMP. Elevated cAMP levels then activate PKA, which phosphorylates various downstream targets, leading to a cellular response. PDE4 acts as a key regulator in this pathway by degrading cAMP.
References
- 1. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 3. mdpi.com [mdpi.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Activity of 3-(Cyclopentyloxy)-4-methoxybenzoic Acid and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of 3-(Cyclopentyloxy)-4-methoxybenzoic acid and its structurally related analogues. This class of compounds has garnered significant interest as potent and selective inhibitors of phosphodiesterase 4 (PDE4), a key enzyme in inflammatory pathways. This document summarizes quantitative biological data, details relevant experimental protocols, and visualizes the core signaling pathway to support ongoing research and development efforts in this area.
Core Biological Activity: Inhibition of Phosphodiesterase 4 (PDE4)
This compound and its derivatives are primarily recognized for their inhibitory action against cyclic adenosine monophosphate (cAMP)-specific phosphodiesterase 4 (PDE4).[1] PDE4 is a critical enzyme responsible for the hydrolysis of cAMP, a ubiquitous second messenger involved in a multitude of cellular processes, including inflammation and immune responses.[2][3] The PDE4 enzyme family is comprised of four main subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), which are predominantly expressed in inflammatory and immune cells, as well as in brain and cardiovascular tissues.[3][4]
By inhibiting PDE4, these compounds prevent the degradation of cAMP, leading to an accumulation of intracellular cAMP. Elevated cAMP levels, in turn, activate protein kinase A (PKA), which subsequently phosphorylates and modulates the activity of various downstream targets. This cascade of events ultimately results in the suppression of pro-inflammatory mediators and the enhancement of anti-inflammatory responses, making PDE4 inhibitors a promising therapeutic class for inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis.[3][4][5]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of selected this compound analogues against PDE4. The data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency.
| Compound ID | Structure | Target | IC50 (µM) | Reference |
| Rolipram | 4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one | PDE4D | 0.24 | [3] |
| Cilomilast | 4-cyano-4-(3-(cyclopentyloxy)-4-methoxyphenyl)cyclohexane-1-carboxylic acid | PDE4 | 0.120 | [3] |
| HT-0712 | (3S,5S)-5-(3-(cyclopentyloxy)-4-methoxyphenyl)-3-(3-methylbenzyl)piperidin-2-one | PDE4D | 0.150 | [3] |
| 15j | 3-(Cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide | PDE IV (pig aorta) | Not specified, but noted for exceptional potency | [1] |
| (R, R)-(+/-)-methyl 3-acetyl-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-3- methyl-1-pyrrolidinecarboxylate | (R, R)-(+/-)-methyl 3-acetyl-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-3- methyl-1-pyrrolidinecarboxylate | PDE4B2B | Potent, dual inhibitor of both isostates | [6] |
Signaling Pathway
The mechanism of action of this compound analogues as PDE4 inhibitors involves the modulation of the cAMP signaling pathway. The following diagram illustrates this process.
Experimental Protocols
The determination of the biological activity of this compound and its analogues typically involves in vitro enzyme inhibition assays. Below is a generalized protocol for a PDE4 inhibition assay.
Objective: To determine the in vitro inhibitory potency (IC50) of test compounds against PDE4.
Materials:
-
Recombinant human PDE4 enzyme
-
cAMP (substrate)
-
[³H]-cAMP (radiolabeled substrate)
-
Snake venom nucleotidase
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation cocktail
-
Test compounds (this compound analogues)
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl₂)
-
96-well microplates
-
Scintillation counter
Procedure:
-
Compound Preparation: A stock solution of the test compound is prepared, typically in dimethyl sulfoxide (DMSO). Serial dilutions are then made to obtain a range of concentrations for testing.
-
Assay Reaction:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in order: assay buffer, the test compound at various concentrations (or vehicle control), and the PDE4 enzyme.
-
The mixture is pre-incubated for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is initiated by the addition of a substrate mixture containing both unlabeled cAMP and [³H]-cAMP.
-
The reaction is allowed to proceed for a defined period (e.g., 30 minutes) and is then terminated, often by heat inactivation (e.g., boiling for 1 minute).
-
-
Hydrolysis and Separation:
-
After termination, the plate is cooled, and snake venom nucleotidase is added to each well. This enzyme converts the radiolabeled 5'-AMP (the product of PDE4 activity) into [³H]-adenosine.
-
The mixture is incubated to allow for the complete conversion of 5'-AMP to adenosine.
-
An anion-exchange resin slurry is then added to each well. This resin binds to the unreacted, negatively charged [³H]-cAMP, while the neutral [³H]-adenosine remains in the supernatant.
-
-
Quantification:
-
The plates are centrifuged to pellet the resin.
-
An aliquot of the supernatant from each well is transferred to a scintillation vial containing a scintillation cocktail.
-
The amount of [³H]-adenosine is quantified using a scintillation counter. The counts are directly proportional to the PDE4 activity.
-
-
Data Analysis:
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the control (no inhibitor).
-
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow
The following diagram outlines the general workflow for the in vitro evaluation of this compound analogues as PDE4 inhibitors.
Conclusion
This compound and its analogues represent a significant class of PDE4 inhibitors with therapeutic potential for a range of inflammatory disorders. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals working on this promising class of compounds. Further research, including in vivo efficacy and safety studies, is necessary to fully elucidate their therapeutic utility.[7][8][9]
References
- 1. Selective type IV phosphodiesterase inhibitors as antiasthmatic agents. The syntheses and biological activities of 3-(cyclopentyloxy)-4-methoxybenzamides and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. PDE4D: A Multipurpose Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prophylactic PDE4 and PDE4B inhibition reduce lesion size and neutrophil infiltration following ischemic stroke in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual inhibition of human type 4 phosphodiesterase isostates by (R, R)-(+/-)-methyl 3-acetyl-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-3- methyl-1-pyrrolidinecarboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, efipladib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Silico, In Vitro, and In Vivo Investigations on Adapalene as Repurposed Third Generation Retinoid against Multiple Myeloma and Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 3-(Cyclopentyloxy)-4-methoxybenzoic acid
Application Note
This document provides a detailed protocol for the synthesis of 3-(Cyclopentyloxy)-4-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds, including the phosphodiesterase-4 (PDE4) inhibitor Cilomilast. The described method utilizes the Williamson ether synthesis, a robust and widely applicable reaction for the formation of ethers. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
The synthesis involves the O-alkylation of 3-hydroxy-4-methoxybenzoic acid (isovanillic acid) with cyclopentyl bromide in the presence of a base. This method is efficient and proceeds with good yield. The protocol outlines the necessary reagents, equipment, step-by-step procedure, and purification methods. The provided data tables summarize the physical and chemical properties of the key compounds involved, facilitating easy reference. The workflow of the synthesis is visually represented in a diagram for enhanced clarity.
Data Presentation
Table 1: Physical and Chemical Properties of Reactants
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| 3-Hydroxy-4-methoxybenzoic acid | 3-Hydroxy-4-methoxybenzoic acid | 645-08-9 | C₈H₈O₄ | 168.15 | Solid | 250-253 | 344.3 (est.) | - |
| Cyclopentyl bromide | Bromocyclopentane | 137-43-9 | C₅H₉Br | 149.03 | Colorless to pale yellow liquid | - | 137-139 | 1.39 |
| Potassium Carbonate | Potassium Carbonate | 584-08-7 | K₂CO₃ | 138.21 | White solid | 891 | - | 2.43 |
Table 2: Physical and Chemical Properties of Product
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | This compound | 144036-17-9 | C₁₃H₁₆O₄ | 236.27 | Solid | 160-164 |
Experimental Protocol
Reaction Scheme:
Figure 1: Williamson ether synthesis of this compound from 3-hydroxy-4-methoxybenzoic acid and cyclopentyl bromide.
Materials:
-
3-Hydroxy-4-methoxybenzoic acid (isovanillic acid)
-
Cyclopentyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine 3-hydroxy-4-methoxybenzoic acid (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous N,N-dimethylformamide (DMF) (approximately 5-10 mL per gram of the starting benzoic acid).
-
Addition of Alkylating Agent: To the stirred suspension, add cyclopentyl bromide (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 70-80 °C and maintain this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing deionized water.
-
Acidification: Acidify the aqueous mixture to a pH of 2-3 by the slow addition of 1M hydrochloric acid. A precipitate of the crude product should form.
-
Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with deionized water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
-
Drying: Dry the purified solid under vacuum to obtain this compound.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Application Notes and Protocols: In Vitro PDE4 Inhibition Assay Using 3-(Cyclopentyloxy)-4-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular signaling pathways mediated by cyclic adenosine monophosphate (cAMP).[1][2] As a second messenger, cAMP is integral to a multitude of cellular functions, including inflammation, cell proliferation, and synaptic plasticity.[1][2][3] PDE4 specifically hydrolyzes cAMP to its inactive form, 5'-AMP, thereby terminating its signaling cascade.[4][5] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC).[1][4] This modulation of cAMP levels makes PDE4 a compelling therapeutic target for a range of conditions, including chronic obstructive pulmonary disease (COPD), asthma, and various neurological disorders.[1][4]
3-(Cyclopentyloxy)-4-methoxybenzoic acid, commonly known as Rolipram, is a well-characterized and selective inhibitor of the PDE4 enzyme family.[6][7] It serves as a valuable research tool for investigating the physiological and pathological roles of PDE4 and as a reference compound in the screening and development of novel PDE4 inhibitors.[1]
These application notes provide detailed protocols for conducting in vitro PDE4 inhibition assays using this compound. Two common, robust, and high-throughput screening (HTS) compatible methods are described: a Fluorescence Polarization (FP)-based assay and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-based assay.[1][4]
PDE4-cAMP Signaling Pathway
The canonical cAMP signaling pathway is initiated by the activation of G-protein coupled receptors (GPCRs), which in turn stimulates adenylyl cyclase (AC) to convert ATP into cAMP.[3][5] PDE4 acts as a crucial negative regulator in this pathway by catalyzing the degradation of cAMP.[2][5] Inhibition of PDE4 by compounds like this compound blocks this degradation, leading to elevated cAMP levels and subsequent activation of downstream signaling cascades.[4][8]
Figure 1: PDE4-cAMP signaling pathway and the inhibitory action of this compound.
Data Presentation: Inhibitory Activity of this compound (Rolipram)
The inhibitory potency of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported IC50 values for Rolipram against different PDE4 isoforms.
| PDE4 Isoform | IC50 (nM) | Reference |
| PDE4A | 3 | [6] |
| PDE4B | 130 | [6][7] |
| PDE4D | 240 | [6][7] |
| General PDE4 | 1000 | [9] |
Note: IC50 values can vary depending on the specific assay conditions, such as substrate concentration and enzyme source.
Experimental Protocols
Fluorescence Polarization (FP)-Based PDE4 Inhibition Assay
Principle: This assay quantifies PDE4 activity by measuring the change in fluorescence polarization of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP).[1][4] Small, unbound FAM-cAMP molecules tumble rapidly in solution, resulting in low fluorescence polarization. When PDE4 hydrolyzes FAM-cAMP to FAM-5'-AMP, a binding agent in the reaction mix selectively binds to the monophosphate, forming a larger, slower-tumbling complex.[8][10] This leads to an increase in fluorescence polarization. PDE4 inhibitors prevent the hydrolysis of FAM-cAMP, thus maintaining a low fluorescence polarization signal.[1]
Figure 2: Experimental workflow for the Fluorescence Polarization (FP)-based PDE4 inhibition assay.
Materials and Reagents:
-
PDE4 Enzyme: Recombinant human PDE4 (specific isoform, e.g., PDE4B1 or PDE4D3)
-
Inhibitor: this compound (Rolipram)
-
Substrate: FAM-cAMP (Fluorescein-labeled cAMP)
-
Assay Buffer: Tris-based buffer (pH 7.2-7.5) containing MgCl₂
-
Binding Agent: IMAP™ Binding Solution or similar phosphate-binding nanoparticles
-
Plates: Low-volume, black, 384-well or 96-well microplates
-
Plate Reader: Capable of measuring fluorescence polarization
Step-by-Step Protocol (384-well format):
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A common starting concentration is 10 mM. Subsequently, create a dilution series in assay buffer, ensuring the final DMSO concentration in the assay does not exceed 1%.[1][4]
-
Assay Plate Setup: Add 5 µL of each inhibitor dilution to the designated wells of the microplate. For control wells, add 5 µL of assay buffer with 1% DMSO (for 0% inhibition/positive control) and 5 µL of assay buffer only (for 100% inhibition/negative control).[1]
-
Enzyme Addition: Dilute the PDE4 enzyme to the desired working concentration in assay buffer. Add 5 µL of the diluted enzyme to all wells except the negative control wells.[1]
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.[8]
-
Reaction Initiation: Prepare the FAM-cAMP substrate solution in assay buffer. Add 10 µL of the FAM-cAMP solution to all wells to start the enzymatic reaction.[1]
-
Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature, protected from light. The incubation time may require optimization based on enzyme activity.[1][8]
-
Detection: Add 50-60 µL of the prepared Binding Agent solution to all wells to stop the reaction.[4][8]
-
Final Incubation: Incubate the plate for 30-60 minutes at room temperature with gentle agitation to allow for the binding of the hydrolyzed substrate.[1][8]
-
Data Acquisition: Measure the fluorescence polarization using a microplate reader (e.g., excitation at 485 nm and emission at 530 nm).[1]
Data Analysis:
-
Subtract the average fluorescence polarization value of the blank (negative control) wells from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x (1 - [(Signal of inhibitor - Signal of negative control) / (Signal of positive control - Signal of negative control)])
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-Based PDE4 Inhibition Assay
Principle: This assay is based on the competitive displacement of a fluorescently labeled cAMP tracer from a specific anti-cAMP antibody.[1] The antibody is labeled with a long-lifetime donor fluorophore (e.g., Terbium cryptate), and the cAMP tracer is labeled with an acceptor fluorophore (e.g., FAM). When the tracer is bound to the antibody, FRET occurs upon excitation of the donor. PDE4 hydrolyzes the unlabeled cAMP in the sample, which can no longer compete with the tracer for antibody binding, resulting in a high FRET signal. In the presence of a PDE4 inhibitor, cAMP levels remain high, displacing the tracer from the antibody and causing a decrease in the FRET signal.[1]
Materials and Reagents:
-
PDE4 Enzyme: Recombinant human PDE4
-
Inhibitor: this compound (Rolipram)
-
Substrate: cAMP
-
Detection Reagents: TR-FRET kit containing anti-cAMP antibody labeled with a donor fluorophore and a cAMP tracer labeled with an acceptor fluorophore.
-
Assay Buffer: As recommended by the TR-FRET kit manufacturer.
-
Plates: Low-volume, black, 384-well microplates.
-
Plate Reader: Capable of TR-FRET measurements.
Step-by-Step Protocol (384-well format):
-
Compound and Enzyme Preparation: Prepare serial dilutions of this compound and the PDE4 enzyme in the assay buffer as described for the FP assay.
-
Assay Plate Setup: Add 5 µL of the inhibitor dilutions or vehicle to the appropriate wells.
-
Enzyme Addition: Add 5 µL of the diluted PDE4 enzyme to the inhibitor and positive control wells. Add 5 µL of assay buffer to the negative control wells.[1]
-
Reaction Initiation: Add 10 µL of the cAMP substrate solution to all wells to start the reaction.[1]
-
Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature.[1]
-
Detection: Prepare the detection mix containing the donor-labeled antibody and acceptor-labeled cAMP tracer according to the kit manufacturer's instructions. Add the detection mix to all wells.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the antibody-tracer binding to reach equilibrium.
-
Data Acquisition: Measure the TR-FRET signal on a compatible plate reader, typically by reading the emission at two wavelengths (one for the donor and one for the acceptor) after a time delay.[11][12]
Data Analysis:
-
Calculate the TR-FRET ratio (e.g., Acceptor Emission / Donor Emission).
-
Calculate the percent inhibition for each inhibitor concentration based on the TR-FRET ratios of the controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
The provided protocols for Fluorescence Polarization and Time-Resolved Fluorescence Resonance Energy Transfer-based in vitro assays offer robust and reliable methods for characterizing the inhibitory activity of compounds such as this compound against PDE4. These assays are amenable to high-throughput screening and are essential tools in the discovery and development of novel PDE4 inhibitors for various therapeutic applications. Careful optimization of assay conditions, including enzyme and substrate concentrations, is recommended to ensure high-quality, reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. usbio.net [usbio.net]
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(Cyclopentyloxy)-4-methoxybenzoic acid is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds, most notably Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). The purity of this starting material is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API). This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound and its related substances. The described method is adapted from established protocols for Roflumilast and its impurities, ensuring a high degree of specificity and reliability.
Experimental Protocols
This section provides a detailed methodology for the HPLC analysis.
1. Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system equipped with a UV-Vis detector or a Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column is recommended. Specific examples that have been shown to be effective include columns with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm, or for faster analysis, a 150 mm x 4.6 mm column with a 4 µm particle size.[][2]
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate or Sodium dihydrogen phosphate monohydrate (analytical grade)
-
Triethylamine (optional, for pH adjustment and improved peak shape)
-
Purified water (HPLC grade)
-
Reference standards for this compound and any known related compounds.
-
2. Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point for method development and validation.
| Parameter | Recommended Conditions |
| Stationary Phase | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 5 mM Ammonium acetate buffer (pH adjusted to 4.2 with acetic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min[] |
| Column Temperature | 25°C[] |
| Detection Wavelength | 215 nm[2] |
| Injection Volume | 10 µL[2] |
| Run Time | Approximately 40 minutes[] |
Table 1: Recommended Chromatographic Conditions
Table 2: Example Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 80 | 20 |
| 35 | 10 | 90 |
| 36 | 80 | 20 |
| 40 | 80 | 20 |
3. Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): To prepare a 5 mM ammonium acetate buffer, dissolve the appropriate amount of ammonium acetate in HPLC grade water and adjust the pH to 4.2 using acetic acid. Filter the buffer through a 0.45 µm membrane filter before use.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a ratio similar to the initial gradient conditions (e.g., 80:20 v/v) is recommended as the diluent.
-
Standard Solution Preparation: Accurately weigh a suitable amount of the this compound reference standard and dissolve it in the diluent to achieve a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution Preparation: Accurately weigh the sample containing this compound and dissolve it in the diluent to achieve a similar concentration to the standard solution. Ensure complete dissolution, using sonication if necessary. Filter the sample solution through a 0.45 µm syringe filter prior to injection.
Data Presentation
Quantitative data from method validation and routine analysis should be summarized for clarity and comparison.
Table 3: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Table 4: Example Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 5 | (Example Value) |
| 10 | (Example Value) |
| 25 | (Example Value) |
| 50 | (Example Value) |
| 100 | (Example Value) |
| Correlation Coefficient (r²) | ≥ 0.999 |
Mandatory Visualization
The following diagram illustrates the general workflow for the HPLC analysis of this compound and its related compounds.
Caption: Workflow for HPLC analysis of this compound.
References
Application Notes and Protocols: The Role of 3-(Cyclopentyloxy)-4-methoxybenzoic Acid Derivatives in Inflammatory Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Cyclopentyloxy)-4-methoxybenzoic acid serves as a crucial structural backbone for a class of potent and selective phosphodiesterase 4 (PDE4) inhibitors. While this specific benzoic acid derivative itself is a precursor, its more complex derivatives have demonstrated significant anti-inflammatory properties, making this chemical scaffold highly relevant for research in inflammatory diseases. These compounds are investigated for their therapeutic potential in conditions such as asthma and chronic obstructive pulmonary disease (COPD).
The primary mechanism of action for this class of compounds is the selective inhibition of PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, these molecules lead to an increase in intracellular cAMP levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which mediates a downstream signaling cascade that ultimately suppresses inflammatory responses. This includes the reduced production of pro-inflammatory cytokines and mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and leukotrienes from various inflammatory cells.
Mechanism of Action: PDE4 Inhibition
Research has shown that derivatives of this compound are effective inhibitors of PDE4. For instance, 3-(Cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide, a derivative, has been identified as a highly potent and selective PDE4 inhibitor with potential therapeutic applications in asthma[1]. Another novel PDE4 inhibitor, (R, R)-(+/-)-methyl 3-acetyl-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-3- methyl-1-pyrrolidinecarboxylate, also features this core structure and has been shown to be a potent dual inhibitor of PDE4 isostates[2].
The inhibition of PDE4 in inflammatory cells, such as macrophages, neutrophils, and T-cells, leads to a reduction in the release of inflammatory mediators. Prophylactic inhibition of PDE4 and its subtype PDE4B has been shown to reduce neutrophil infiltration in ischemic stroke models[3].
Data Presentation
The following table summarizes the inhibitory activities of various compounds on inflammatory markers, providing a comparative overview.
| Compound Class | Target Cell Line(s) | Inflammatory Stimulus | Measured Markers | Observed Effect | Reference |
| Benzoic Acid Derivatives | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO), TNF-α, IL-1β, IL-6 | Significant inhibition of pro-inflammatory markers | [4] |
| 3,5-dihydroxy-4-methoxybenzyl alcohol | RAW264.7 Macrophages | Lipopolysaccharide (LPS) | TNF-α, IL-6, IL-1β | Repressed production of inflammatory cytokines | [5] |
| 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid | BV2 Microglia | Lipopolysaccharide (LPS) | NO, Prostaglandin E2, TNF-α, IL-1β | Suppressed production of pro-inflammatory mediators and cytokines | [6] |
| 3,4,5-Trihydroxycinnamic acid | HaCaT Keratinocytes | TNF-α/IFN-γ | IL-6, IL-8, and various chemokines | Reduced secretion and mRNA expression of inflammatory molecules | [7] |
Signaling Pathway
Caption: PDE4 Inhibition Pathway.
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Activity in Macrophages (RAW 264.7)
This protocol outlines the procedure to assess the anti-inflammatory effects of this compound or its derivatives on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
1. Cell Culture and Plating:
- Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Seed the cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere for 24 hours.
2. Compound Treatment and LPS Stimulation:
- Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
- Pre-treat the adherent cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control (DMSO).
- Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
3. Measurement of Nitric Oxide (NO) Production:
- After the 24-hour incubation, collect the cell culture supernatant.
- Determine the NO concentration in the supernatant using the Griess reagent assay according to the manufacturer's instructions.
4. Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA:
- Use the collected cell culture supernatant to measure the concentrations of TNF-α and IL-6.
- Perform the Enzyme-Linked Immunosorbent Assay (ELISA) using commercially available kits for mouse TNF-α and IL-6, following the manufacturer's protocols.
5. Cell Viability Assay:
- Assess the cytotoxicity of the test compound using the MTT assay.
- After treatment with the compound for 24 hours, add MTT solution to the cells and incubate for 4 hours.
- Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.
Protocol 2: Western Blot Analysis of Inflammatory Pathway Proteins
This protocol is for investigating the effect of the test compound on the expression of key proteins in the inflammatory signaling pathway, such as iNOS, COX-2, and components of the NF-κB pathway.
1. Cell Lysis and Protein Quantification:
- After treatment as described in Protocol 1, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
- Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
- Determine the protein concentration of each sample using a protein assay kit (e.g., BCA assay).
2. SDS-PAGE and Western Blotting:
- Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, and β-actin overnight at 4°C.
- Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
3. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
Experimental Workflow
Caption: General Experimental Workflow.
References
- 1. Selective type IV phosphodiesterase inhibitors as antiasthmatic agents. The syntheses and biological activities of 3-(cyclopentyloxy)-4-methoxybenzamides and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual inhibition of human type 4 phosphodiesterase isostates by (R, R)-(+/-)-methyl 3-acetyl-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-3- methyl-1-pyrrolidinecarboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prophylactic PDE4 and PDE4B inhibition reduce lesion size and neutrophil infiltration following ischemic stroke in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Marine Factor 3,5-dihydroxy-4-methoxybenzyl Alcohol Suppresses Cell Growth, Inflammatory Cytokine Production, and NF-κB Signaling-enhanced Osteoclastogenesis in In vitro Mouse Macrophages RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3,4,5-Trihydroxycinnamic acid exerts anti-inflammatory effects on TNF-α/IFN-γ-stimulated HaCaT cells - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Potency of 3-(Cyclopentyloxy)-4-methoxybenzoic acid against PDE4 Subtypes: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of 3-(Cyclopentyloxy)-4-methoxybenzoic acid against the four subtypes of phosphodiesterase 4 (PDE4A, PDE4B, PDE4C, and PDE4D). The primary method detailed is a Fluorescence Polarization (FP)-based assay, a robust and high-throughput compatible method for measuring PDE4 activity.[1][2] An alternative Homogeneous Time-Resolved Fluorescence (HTRF) assay protocol is also presented. These protocols are designed to equip researchers with the necessary information to accurately assess the potency and selectivity of this compound, a critical step in the drug discovery and development process for novel PDE4 inhibitors.
Introduction
Phosphodiesterase 4 (PDE4) is a family of enzymes that specifically hydrolyze the second messenger cyclic adenosine monophosphate (cAMP).[1] Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn modulates various downstream signaling pathways, playing a crucial role in regulating inflammation.[1] The PDE4 family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), and developing inhibitors with selectivity for specific subtypes is a key strategy for minimizing side effects and enhancing therapeutic efficacy.[3] this compound is a compound of interest for its potential PDE4 inhibitory activity. Accurate determination of its IC50 value against each PDE4 subtype is essential to characterize its pharmacological profile.
Signaling Pathway of PDE4 Inhibition
The inhibition of PDE4 prevents the degradation of cAMP to AMP. The resulting increase in cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates and activates the cAMP-responsive element-binding protein (CREB). Activated CREB moves into the nucleus and promotes the transcription of anti-inflammatory genes.[1]
Experimental Protocols
Fluorescence Polarization (FP)-Based PDE4 Inhibition Assay
This protocol describes a common and robust method for measuring PDE4 activity using fluorescence polarization.[1][2] The assay is based on the principle that a small, fluorescently labeled cAMP molecule rotates rapidly in solution, resulting in low fluorescence polarization. When PDE4 hydrolyzes the fluorescent cAMP to fluorescent AMP, a binding agent in the assay captures the product, forming a larger, slower-tumbling complex with high fluorescence polarization.[1] The presence of an inhibitor prevents this conversion, thus keeping the fluorescence polarization low.
-
Enzymes: Recombinant Human PDE4A, PDE4B, PDE4C, and PDE4D (e.g., from BPS Bioscience or similar).
-
Test Compound: this compound.
-
Positive Control: Roflumilast or Rolipram.
-
Substrate: FAM-cAMP (Fluorescein-labeled cAMP).[4]
-
Assay Buffer: Tris-based buffer, pH 7.5, containing MgCl₂ and DTT.
-
Binding Agent: IMAP™ Binding Solution (Molecular Devices) or similar.[5]
-
Plates: Black, low-volume 384-well assay plates.
-
Solvent: 100% DMSO.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and the positive control (e.g., Roflumilast) in 100% DMSO. Perform a serial dilution (e.g., 1:3 or 1:5) in DMSO to create a concentration gradient. A typical starting concentration for the assay might be 100 µM, diluted down to the nanomolar range.[4]
-
Assay Plate Preparation: Add 2 µL of the diluted compounds, positive control, or DMSO (vehicle control) to the wells of a 384-well plate.[1] Include "no enzyme" controls for background correction.
-
Enzyme Addition: Dilute the recombinant PDE4 subtype enzymes (A, B, C, and D) in assay buffer to the desired concentration (this should be determined empirically, but a starting point could be in the low pg/µL range).[4][6] Add 10 µL of the diluted enzyme to each well, except for the "no enzyme" control wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.[1]
-
Reaction Initiation: Prepare a solution of FAM-cAMP in assay buffer. The final concentration in the well should be below the Km for the enzyme (e.g., 100 nM).[4] Add 8 µL of the FAM-cAMP solution to all wells to start the enzymatic reaction.
-
Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature. The incubation time may need to be optimized based on the specific activity of the enzyme batch to ensure the reaction is in the linear range.[1]
-
Reaction Termination and Detection: Add 60 µL of the IMAP Binding Solution to each well to stop the reaction.[1]
-
Final Incubation: Incubate the plate for at least 60 minutes at room temperature, protected from light, to allow the binding agent to capture the hydrolyzed substrate.[1]
-
Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate filters for fluorescein (Excitation ~485 nm, Emission ~520 nm).
Homogeneous Time-Resolved Fluorescence (HTRF)-Based PDE4 Inhibition Assay
HTRF is another sensitive and robust technology for measuring PDE4 activity, suitable for high-throughput screening.[7][8] This assay uses a cAMP substrate labeled with a fluorescent acceptor (e.g., d2) and an anti-cAMP antibody labeled with a fluorescent donor (e.g., Europium cryptate). In the absence of PDE4 activity, the labeled cAMP is bound by the antibody, bringing the donor and acceptor into close proximity and generating a high HTRF signal. When PDE4 hydrolyzes cAMP, the antibody can no longer bind, leading to a decrease in the HTRF signal.
-
Enzymes, Test Compound, Positive Control, Plates, and Solvent: As described in section 2.1.1.
-
HTRF Reagents: cAMP-d2 and anti-cAMP-cryptate (e.g., from Cisbio).
-
Substrate: Unlabeled cAMP.
-
Assay Buffer: As described in section 2.1.1.
-
Compound and Enzyme Preparation: Prepare and dispense serial dilutions of the test compound, positive control, and DMSO into a 384-well plate as described in section 2.1.3. Add the diluted PDE4 subtype enzymes to the appropriate wells.
-
Reaction Initiation: Add unlabeled cAMP to all wells to start the reaction. The final concentration should be near the Km for the enzyme.
-
Enzymatic Reaction: Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear phase.
-
Detection: Stop the reaction by adding a detection mixture containing cAMP-d2 and anti-cAMP-cryptate in lysis buffer.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes to allow the detection reagents to equilibrate.
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring emission at both the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 620 nm).
Data Analysis and Presentation
-
Calculate Percent Inhibition: The raw data (fluorescence polarization or HTRF ratio) is used to calculate the percent inhibition for each concentration of this compound.
% Inhibition = 100 x (1 - [(Signal_inhibitor - Signal_no_enzyme) / (Signal_vehicle - Signal_no_enzyme)])
-
Determine IC50 Value: The percent inhibition is plotted against the logarithm of the compound concentration. The data is then fitted to a four-parameter logistic curve (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[1]
Sample Data Table
The following table presents example data for the inhibition of PDE4 subtypes by this compound and a reference compound. Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
| Compound | PDE4A IC50 (nM) | PDE4B IC50 (nM) | PDE4C IC50 (nM) | PDE4D IC50 (nM) |
| This compound | 150 | 25 | 250 | 30 |
| Roflumilast (Reference) | >1000 | 0.8 | >1000 | 0.7 |
Conclusion
This document provides detailed protocols for the in vitro assessment of this compound against the four PDE4 subtypes using fluorescence polarization and HTRF-based assays. Adherence to these protocols will enable researchers to accurately determine the inhibitory potency and selectivity of this compound.[1] This information is crucial for advancing the understanding of its pharmacological profile and for making informed decisions in the drug discovery and development pipeline targeting PDE4.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. moleculardevices.com [moleculardevices.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Purity Characterization of 3-(Cyclopentyloxy)-4-methoxybenzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive overview of the analytical techniques for characterizing the purity of synthesized 3-(Cyclopentyloxy)-4-methoxybenzoic acid (Molecular Formula: C₁₃H₁₆O₄, Molecular Weight: 236.26 g/mol ). The purity of active pharmaceutical ingredients (APIs) and intermediates is a critical quality attribute that directly impacts safety and efficacy. This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Elemental Analysis to ensure the reliable determination of purity and identification of potential impurities.
Potential Impurities
A plausible synthetic route for this compound involves the alkylation of a suitable precursor such as 3-hydroxy-4-methoxybenzoic acid or 4-hydroxy-3-methoxybenzoic acid with a cyclopentyl halide. Based on this, potential impurities may include:
-
Starting Materials: Unreacted 3-hydroxy-4-methoxybenzoic acid or 4-hydroxy-3-methoxybenzoic acid.
-
Reagents: Residual cyclopentyl bromide or iodide.
-
By-products: Isomeric products, such as 4-(cyclopentyloxy)-3-methoxybenzoic acid, and products of over-alkylation or side reactions.
-
Degradation Products: Compounds formed during synthesis, purification, or storage.
Analytical Techniques and Protocols
A multi-faceted approach employing several analytical techniques is recommended for a thorough purity assessment.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the separation and quantification of the main compound and its impurities.[1] A reverse-phase method is generally suitable for aromatic carboxylic acids.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is often effective for separating aromatic carboxylic acids.[2]
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase starting condition or a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation:
| Compound | Retention Time (min) | Peak Area (%) |
| This compound | To be determined | >99.0 |
| Impurity 1 (e.g., Starting Material) | To be determined | <0.1 |
| Impurity 2 (e.g., Isomer) | To be determined | <0.1 |
| Unknown Impurities | To be determined | <0.1 (each) |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte.[3][4][5][6] The internal standard method is highly recommended for accuracy.[4][5]
Experimental Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference standard with a known purity and signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sample into a clean, dry vial.
-
Accurately weigh a suitable amount of the internal standard and add it to the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard (a delay of 30-60 seconds is often sufficient).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).
-
Acquisition Time: At least 3 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum carefully.
-
Perform baseline correction.
-
Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.
-
Purity Calculation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
Data Presentation:
| Parameter | Value |
| Mass of Sample (m_analyte) | e.g., 15.20 mg |
| Mass of Internal Standard (m_IS) | e.g., 5.15 mg |
| Molecular Weight of Analyte (MW_analyte) | 236.26 g/mol |
| Molecular Weight of Internal Standard (MW_IS) | e.g., 116.07 g/mol (Maleic Acid) |
| Purity of Internal Standard (P_IS) | e.g., 99.9% |
| Analyte Integral (I_analyte) | To be measured |
| Analyte Protons (N_analyte) | e.g., 3 (for -OCH₃) |
| Internal Standard Integral (I_IS) | To be measured |
| Internal Standard Protons (N_IS) | e.g., 2 (for Maleic Acid) |
| Calculated Purity (%) | To be calculated |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is invaluable for identifying the main compound and elucidating the structures of any impurities by providing molecular weight information.[7][8][9]
Experimental Protocol:
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).
-
LC Conditions: The same HPLC method as described in section 3.1 can be used. A mobile phase with a volatile buffer like formic acid is essential for MS compatibility.[2]
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes are recommended for comprehensive analysis.
-
Mass Range: m/z 50 - 500.
-
Capillary Voltage: Typically 3-4 kV.
-
Source Temperature: e.g., 120 °C.
-
Desolvation Temperature: e.g., 350 °C.
-
-
Sample Preparation: Prepare the sample as for HPLC analysis, but at a lower concentration (e.g., 0.1 mg/mL).
Data Presentation:
| m/z (observed) | Ion | Possible Identity |
| 237.1121 | [M+H]⁺ | This compound |
| 235.0976 | [M-H]⁻ | This compound |
| e.g., 169.0495 | [M+H]⁺ | e.g., 3-hydroxy-4-methoxybenzoic acid |
| e.g., 237.1121 | [M+H]⁺ | e.g., 4-(cyclopentyloxy)-3-methoxybenzoic acid |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, O) in the sample, which is a fundamental indicator of purity.
Experimental Protocol:
-
Instrumentation: CHNS/O Analyzer.
-
Sample Preparation: A few milligrams of the dried, homogenous sample are accurately weighed into a tin or silver capsule.
-
Analysis: The sample is combusted at high temperature, and the resulting gases are separated and quantified by a detector.
Data Presentation:
| Element | Theoretical (%) | Experimental (%) | Deviation (%) |
| Carbon (C) | 66.09 | To be determined | < 0.4 |
| Hydrogen (H) | 6.83 | To be determined | < 0.4 |
| Oxygen (O) | 27.08 | To be determined | < 0.4 |
Visualization of Workflows
Caption: Overall workflow for the purity characterization of the synthesized compound.
Caption: Experimental workflow for HPLC analysis.
Caption: Experimental workflow for qNMR analysis.
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 3. emerypharma.com [emerypharma.com]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Cyclopentyloxy)-4-methoxybenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(Cyclopentyloxy)-4-methoxybenzoic acid.
Troubleshooting Guide
Low product yield and the presence of impurities are common challenges during the synthesis of this compound via Williamson ether synthesis. This guide addresses specific issues you may encounter.
Issue 1: Low or No Product Formation
If you are experiencing a low yield or no formation of the desired product, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Inefficient Deprotonation of Phenol: The reaction requires the formation of a phenoxide ion. The base used may not be strong enough or may be sterically hindered. | Use a stronger base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). Ensure the base is fresh and anhydrous. |
| Poor Quality of Reagents: The starting materials, 3-hydroxy-4-methoxybenzoic acid or its ester derivative, and cyclopentyl halide may be impure or degraded. | Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point). Use freshly distilled or purified reagents if necessary. |
| Inappropriate Solvent: The choice of solvent is critical for the Sₙ2 reaction. Protic solvents can solvate the nucleophile, reducing its reactivity. | Use a polar aprotic solvent such as dimethylformamide (DMF) or acetone to enhance the nucleophilicity of the phenoxide.[1] |
| Reaction Temperature Too Low: The reaction rate may be too slow at lower temperatures. | The optimal temperature is typically in the range of 50-100 °C.[2] Consider increasing the reaction temperature, for example, to 70 °C.[3] |
| Poor Leaving Group: The efficiency of the Sₙ2 reaction depends on the quality of the leaving group on the cyclopentyl electrophile. | Cyclopentyl bromide or iodide are generally better leaving groups than cyclopentyl chloride.[2] Consider using cyclopentyl tosylate as an alternative with an excellent leaving group.[4] |
Issue 2: Formation of Significant By-products
The presence of unexpected spots on your TLC plate or peaks in your analytical data indicates the formation of by-products.
| Potential Cause | Recommended Action |
| Elimination Side Reaction: The cyclopentyl halide can undergo an E2 elimination reaction to form cyclopentene, especially at higher temperatures or with a sterically hindered base.[4][5] | Use a less sterically hindered base. Maintain a moderate reaction temperature; avoid excessive heating. |
| C-Alkylation: The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring (C-alkylation) in addition to the desired O-alkylation.[1] | The choice of solvent can influence the selectivity. Polar aprotic solvents generally favor O-alkylation. |
| Hydrolysis of Ester (if applicable): If starting from an ester of 3-hydroxy-4-methoxybenzoic acid, the reaction conditions might cause premature hydrolysis of the ester group. | Ensure anhydrous conditions during the ether synthesis step. The saponification to the carboxylic acid should be a separate, subsequent step. |
Issue 3: Difficulty in Product Purification
Purifying the final product can be challenging due to the presence of unreacted starting materials or by-products with similar polarities.
| Potential Cause | Recommended Action |
| Incomplete Reaction: Significant amounts of starting material remain. | Increase the reaction time or temperature as suggested in Issue 1. Consider adding a slight excess of the cyclopentyl halide. |
| Similar Polarity of Product and Impurities: Makes separation by column chromatography difficult. | Adjust the polarity of the mobile phase for column chromatography. Recrystallization from a suitable solvent system can also be an effective purification method. |
| Acid-Base Extraction Issues: Inefficient separation of the carboxylic acid product from neutral organic impurities. | During the work-up, ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the carboxylic acid and transfer it to the aqueous phase. Subsequently, acidify the aqueous layer to a low pH (pH < 2) to fully protonate and precipitate the product. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis?
A1: A common and effective starting material is the methyl or ethyl ester of 3-hydroxy-4-methoxybenzoic acid. Using the ester protects the carboxylic acid functionality during the Williamson ether synthesis. The synthesis of a similar compound, bosutinib, starts with methyl 3-methoxy-4-hydroxybenzoate.[3] The ester can then be saponified to the desired carboxylic acid in a subsequent step.
Q2: Which base is most effective for this synthesis?
A2: Anhydrous potassium carbonate (K₂CO₃) is a commonly used and effective base for this type of reaction as it is strong enough to deprotonate the phenol without being overly harsh.[3][6] For phenols that are less reactive, a stronger base like sodium hydride (NaH) can be used.[4]
Q3: What are the optimal reaction conditions (solvent, temperature, time)?
A3: Based on similar syntheses, a polar aprotic solvent like dimethylformamide (DMF) or acetone is recommended.[1][6][7] The reaction is typically heated to between 50 °C and 70 °C.[3][7] Reaction times can vary from a few hours to overnight, and progress should be monitored by Thin Layer Chromatography (TLC).[6]
Q4: How can I minimize the formation of the cyclopentene by-product?
A4: The formation of cyclopentene is due to an E2 elimination side reaction.[5] To minimize this, use a less sterically hindered base and avoid excessively high reaction temperatures. Since cyclopentyl halides are secondary halides, some elimination is expected, and reaction conditions should be optimized to favor the Sₙ2 substitution.[4]
Q5: What is the best method to purify the final product?
A5: After the reaction work-up, which typically involves an acid-base extraction to isolate the carboxylic acid, the crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-(Cyclopentyloxy)-4-methoxybenzoate
This protocol is adapted from the synthesis of similar compounds.[3]
-
Materials:
-
Methyl 3-hydroxy-4-methoxybenzoate
-
Cyclopentyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of methyl 3-hydroxy-4-methoxybenzoate (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.).
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Add cyclopentyl bromide (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to 70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Saponification to this compound
-
Materials:
-
Methyl 3-(cyclopentyloxy)-4-methoxybenzoate
-
Methanol
-
10% Sodium hydroxide (NaOH) solution
-
-
Procedure:
-
Dissolve the methyl 3-(cyclopentyloxy)-4-methoxybenzoate (1.0 eq.) in methanol.
-
Add a 10% aqueous solution of sodium hydroxide (excess).
-
Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with concentrated hydrochloric acid (HCl) to a pH of ~2, which will cause the product to precipitate.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
Technical Support Center: Troubleshooting HPLC Peak Tailing for Benzoic Acid Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered with benzoic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing when analyzing benzoic acid derivatives?
Peak tailing, an asymmetry where the latter half of a peak is broader than the front half, is a common problem when analyzing acidic compounds like benzoic acid derivatives.[1][2] The causes can be broadly categorized into chemical and physical issues.
Chemical Causes:
-
Secondary Silanol Interactions: This is the most frequent cause.[1][3] Silica-based columns (e.g., C18) have residual acidic silanol groups (Si-OH) on their surface.[4][5] If the mobile phase pH is not sufficiently acidic, these silanols become ionized (Si-O-) and can interact with the acidic analyte through secondary retention mechanisms, causing some molecules to lag behind and create a "tail".[3][6]
-
Mobile Phase pH Near Analyte pKa: When the mobile phase pH is close to the pKa of your benzoic acid derivative, the analyte exists as a mixture of its ionized and non-ionized forms.[1] This dual state leads to inconsistent retention and can cause peak broadening or tailing.[1]
-
Contamination: Metal impurities (e.g., iron, aluminum) in the silica matrix can increase the acidity of silanol groups, worsening their interaction with analytes and leading to peak tailing.[7][8][9]
Physical Causes:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion and tailing.[1][2][4]
-
Column Void or Blockage: A void at the head of the column or a partially blocked inlet frit can disrupt the sample band's flow path, causing tailing or split peaks for all analytes.[4][10]
-
Extra-Column Volume: Excessive tubing length or wide internal diameters between the injector, column, and detector contribute to "dead volume," which causes band broadening and peak tailing.[11][12][13]
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than your mobile phase, it can lead to poor peak shape.[1][14]
Q2: How does mobile phase pH critically affect the peak shape of my benzoic acid derivative?
Mobile phase pH is a critical factor for ionizable compounds like benzoic acid derivatives.[1][15] To achieve a sharp, symmetrical peak, the analyte should be in a single, un-ionized state.[1] For a weak acid like a benzoic acid derivative, this is achieved by setting the mobile phase pH well below its pKa (typically 1.5-2 pH units lower).[14][16] This suppresses the ionization of the carboxylic acid group, ensuring a consistent interaction with the reversed-phase stationary phase and minimizing secondary interactions with silanols.[10][15]
Q3: My neutral compounds look fine, but my benzoic acid derivative is tailing. What does this indicate?
This is a classic sign of a chemical problem, specifically secondary interactions between your acidic analyte and the stationary phase.[17][18] If a neutral, non-ionizable compound elutes with a symmetrical peak, it indicates that the physical aspects of your HPLC system (e.g., column packing, tubing, connections) are likely not the source of the problem. The issue lies in the specific chemical interactions of your acidic compound with the silica surface, pointing towards silanol interactions.[17][18]
Q4: What type of column is best to minimize peak tailing for these compounds?
To minimize peak tailing, it is highly recommended to use a modern, high-purity silica column that is "end-capped".[4][10] End-capping is a process where residual silanol groups are chemically bonded with a small, non-polar molecule (like trimethylsilane), effectively shielding them and reducing their ability to interact with analytes.[3][6] Using columns made from Type B silica, which is less acidic and has fewer metal impurities, can also significantly improve peak shape.[6]
Q5: Can mobile phase additives help improve my peak shape?
Yes, additives can be very effective.
-
Buffers: Using a buffer (e.g., phosphate, acetate) at a concentration of 10-50 mM is crucial for maintaining a stable and consistent pH, which is vital for reproducible retention times and symmetrical peaks.[4][14]
-
Competing Bases: While more commonly used for basic analytes, a small concentration of a competing base like triethylamine (TEA) can sometimes help by interacting with active silanol sites, preventing them from interacting with your analyte.[10][19] However, modern high-purity columns have made this less necessary.[10]
-
Acids: Adding an acidifier like formic acid, acetic acid, or trifluoroacetic acid (TFA) to the mobile phase is standard practice to lower the pH and suppress silanol ionization.[6][20]
Troubleshooting Guide & Data
Systematic Troubleshooting Approach
A logical approach is key to efficiently identifying the source of peak tailing. The following workflow can guide your troubleshooting process.
Caption: A logical workflow for systematic HPLC troubleshooting.
Mechanism of Silanol Interaction
Understanding the chemical interaction causing peak tailing is crucial for effective troubleshooting. At a mid-range pH, residual silanol groups on the silica surface become deprotonated (ionized), creating negatively charged sites that can interact with polar parts of the analyte molecule.
Caption: Interaction of benzoic acid with a C18 stationary phase.
Quantitative Data: Impact of Mobile Phase pH
The pH of the mobile phase relative to the analyte's pKa is the most significant factor influencing peak shape for ionizable compounds. The following table summarizes the pKa values for common benzoic acid derivatives and the recommended mobile phase pH to ensure they are in their non-ionized form, leading to improved peak symmetry.
| Benzoic Acid Derivative | Approximate pKa | Recommended Mobile Phase pH | Rationale |
| Benzoic Acid | 4.20 | ≤ 2.7 | To ensure the acidic analyte is in its un-ionized form, minimizing secondary interactions.[14][15] |
| Salicylic Acid | 2.97 | ≤ 1.5 | Suppresses ionization of the carboxylic acid group for consistent retention. |
| 4-Hydroxybenzoic Acid | 4.58 | ≤ 3.1 | Keeps the analyte in a single, non-ionized state for sharp, symmetrical peaks.[1] |
| 2-Benzoylbenzoic acid | 3.50 | ≤ 2.0 | Prevents dual retention mechanisms by ensuring the analyte is fully protonated.[17] |
| Gallic Acid | 4.41 | ≤ 2.9 | Minimizes interaction with residual silanols on the stationary phase. |
Note: pKa values can vary slightly with solvent composition and temperature.
Key Experimental Protocols
Protocol 1: Mobile Phase Preparation for Suppressing Peak Tailing
Objective: To prepare a mobile phase with a pH at least 1.5-2.0 units below the analyte's pKa to ensure the analyte is in a single, non-ionized form.[1]
Materials:
-
HPLC-grade water
-
HPLC-grade organic solvent (e.g., Acetonitrile, Methanol)
-
Acidifier or buffer (e.g., Formic acid, Phosphoric acid, Phosphate buffer)
-
Calibrated pH meter
-
0.22 µm or 0.45 µm membrane filter
Procedure:
-
Determine Analyte pKa: Consult the table above or other literature to find the pKa of your specific benzoic acid derivative.
-
Prepare Aqueous Phase: Measure the required volume of HPLC-grade water for your mobile phase.
-
Adjust pH: While stirring, slowly add the acidifier (e.g., 0.1% v/v formic acid) or buffer concentrate to the aqueous phase. Monitor the pH using a calibrated pH meter until the target pH (pKa - 1.5) is reached and stable.[20]
-
Add Organic Solvent: Add the required volume of the organic solvent to the pH-adjusted aqueous phase to achieve the desired final mobile phase composition.
-
Mix Thoroughly: Stir the final mixture to ensure it is homogeneous.
-
Filter and Degas: Filter the final mobile phase mixture through a 0.22 µm or 0.45 µm filter to remove particulates.[1] Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the HPLC system.
Protocol 2: Column Flushing and Regeneration
Objective: To clean a potentially contaminated column that is causing peak tailing by washing it with a series of strong solvents to elute hydrophobic and polar contaminants.[1]
Methodology:
-
Disconnect from Detector: To prevent contamination of the detector cell, disconnect the column outlet from the detector and direct it to a waste container.
-
Flush Buffer: Wash the column with 10-20 column volumes of HPLC-grade water (with no buffer) to remove any buffer salts.
-
Flush with Intermediate Solvent: Flush the column with 10-20 column volumes of a water-miscible solvent that is stronger than water but weaker than your final flushing solvent, such as Isopropanol.
-
Flush with Strong Organic Solvent: Flush with 10-20 column volumes of 100% Acetonitrile or Methanol to remove strongly retained hydrophobic compounds.[1]
-
Re-equilibration: Once the cleaning is complete, flush the column with the mobile phase (without the detector connected) until the backpressure stabilizes.
-
Reconnect and Equilibrate: Reconnect the column to the detector and equilibrate the entire system with the mobile phase until a stable baseline is achieved.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. acdlabs.com [acdlabs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 10. labcompare.com [labcompare.com]
- 11. chromtech.com [chromtech.com]
- 12. Column Volume and Extra-Column Volume | Phenomenex [phenomenex.com]
- 13. What is the effect of extra column volume for different HPLC instruments on the same method - FAQ [mtc-usa.com]
- 14. benchchem.com [benchchem.com]
- 15. agilent.com [agilent.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. youtube.com [youtube.com]
- 19. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 20. chromatographyonline.com [chromatographyonline.com]
Overcoming solubility issues of 3-(Cyclopentyloxy)-4-methoxybenzoic acid in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3-(Cyclopentyloxy)-4-methoxybenzoic acid in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous buffers at neutral pH?
A1: this compound is a hydrophobic molecule with a carboxylic acid functional group. Its low solubility in neutral aqueous buffers is due to the nonpolar cyclopentyloxy and methoxybenzoic acid core. In its protonated (acidic) form at neutral or acidic pH, the molecule is less able to interact favorably with polar water molecules, leading to precipitation.
Q2: What is the estimated pKa of this compound and why is it important?
Q3: What are the primary methods to improve the solubility of this compound?
A3: The primary methods for enhancing the aqueous solubility of this compound include:
-
pH Adjustment: Increasing the pH of the aqueous buffer to deprotonate the carboxylic acid.
-
Co-solvents: Using a water-miscible organic solvent to decrease the overall polarity of the solvent.
-
Cyclodextrins: Encapsulating the hydrophobic molecule within the cyclodextrin cavity.
-
Surfactants: Forming micelles that can encapsulate the compound.
Q4: Can I combine different solubilization techniques?
A4: Yes, combining techniques can often be more effective. For instance, you can use a co-solvent to prepare a concentrated stock solution, which is then diluted into a pH-adjusted buffer. The use of cyclodextrins or surfactants can also be combined with pH adjustments for synergistic effects.
Troubleshooting Guides
Issue 1: The compound precipitates when I add my DMSO stock solution to the aqueous buffer.
-
Possible Cause: The final concentration of DMSO in your aqueous buffer is too high, causing the compound to crash out.
-
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Aim for a final DMSO concentration of less than 1% (v/v), and ideally below 0.5%.
-
Slow Addition and Vigorous Stirring: Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer. Never add the buffer to the DMSO stock.
-
Warm the Buffer: Gently warming the aqueous buffer (e.g., to 37°C) can sometimes help, but be mindful of the compound's stability at elevated temperatures.
-
pH Adjustment of the Buffer: Ensure the pH of your aqueous buffer is sufficiently high (e.g., pH 7.4 or higher) to maintain the compound in its ionized form.
-
Issue 2: Adjusting the pH is not sufficiently improving solubility for my required concentration.
-
Possible Cause: The intrinsic solubility of the ionized form might still be too low for your experimental needs.
-
Troubleshooting Steps:
-
Combine with Co-solvents: Prepare a high-concentration stock in a suitable organic solvent (e.g., DMSO or ethanol) and dilute it into the pH-adjusted buffer.
-
Incorporate Cyclodextrins: Add a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), to your pH-adjusted buffer before adding the compound.
-
Use Surfactants: Incorporate a non-ionic surfactant like Tween® 80 or an ionic surfactant like Sodium Dodecyl Sulfate (SDS) into your buffer. Be mindful of the critical micelle concentration (CMC).
-
Issue 3: I am observing cellular toxicity or off-target effects in my biological assay.
-
Possible Cause: The solubilizing agent (co-solvent, surfactant, or cyclodextrin) might be causing the observed effects.
-
Troubleshooting Steps:
-
Run Vehicle Controls: Always include a vehicle control in your experiments, which contains the same concentration of the solubilizing agent(s) as your test samples, but without the compound.
-
Minimize Excipient Concentration: Use the lowest possible concentration of the co-solvent, surfactant, or cyclodextrin that achieves the desired solubility.
-
Switch Solubilizing Agent: If toxicity persists, consider switching to a different class of solubilizing agent (e.g., from a surfactant to a cyclodextrin) or a less toxic co-solvent (e.g., ethanol instead of DMSO for some applications).
-
Data Presentation
The following tables provide illustrative quantitative data for solubilizing aromatic carboxylic acids, which can serve as a starting point for optimizing the solubility of this compound.
Table 1: Solubility of 4-Methoxybenzoic Acid in Various Solvents
| Solvent | Temperature (°C) | Solubility (g/L) | Reference |
| Water | 20 | 0.3 | [1][2] |
| Boiling Water | 100 | Soluble | [3] |
| Ethanol | Room Temp. | Freely Soluble | [3] |
| Diethyl Ether | Room Temp. | Freely Soluble | [3] |
| Chloroform | Room Temp. | Freely Soluble | [3] |
| Ethyl Acetate | Room Temp. | Freely Soluble | [3] |
Table 2: Effect of Co-solvents on Aqueous Solubility of Aromatic Carboxylic Acids (Illustrative)
| Co-solvent | Concentration in Water (v/v) | Fold Increase in Solubility (Approx.) |
| Ethanol | 10% | 5 - 15 |
| Ethanol | 20% | 20 - 50 |
| DMSO | 5% | 10 - 30 |
| DMSO | 10% | 50 - 100+ |
| PEG 400 | 10% | 8 - 25 |
| PEG 400 | 20% | 30 - 80 |
Note: The fold increase is highly dependent on the specific carboxylic acid and buffer conditions.
Table 3: Solubilization of Aromatic Carboxylic Acids by Cyclodextrins (Illustrative)
| Cyclodextrin | Concentration (mM) | Fold Increase in Solubility (Approx.) |
| HP-β-CD | 10 | 10 - 50 |
| HP-β-CD | 50 | 100 - 500+ |
| β-CD | 10 | 5 - 20 |
Note: The solubilization efficiency depends on the binding constant between the carboxylic acid and the cyclodextrin.
Table 4: Properties of Common Surfactants for Solubilization
| Surfactant | Type | Critical Micelle Concentration (CMC) |
| Tween® 80 | Non-ionic | ~0.012 mM (~0.0016% w/v) |
| Sodium Dodecyl Sulfate (SDS) | Anionic | ~8.2 mM (~0.24% w/v) |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent
-
Weigh the Compound: Accurately weigh the desired amount of this compound.
-
Add Co-solvent: Add a minimal volume of a suitable co-solvent (e.g., DMSO or ethanol) to the solid compound.
-
Dissolve: Vortex or sonicate the mixture until the solid is completely dissolved. This is your concentrated stock solution (e.g., 10-100 mM).
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Preparation of Working Solution:
-
Add the desired volume of aqueous buffer to a sterile tube.
-
While vigorously vortexing the buffer, add the required volume of the stock solution dropwise to achieve the final desired concentration.
-
Ensure the final concentration of the co-solvent is as low as possible (ideally <0.5%).
-
Protocol 2: Solubilization using pH Adjustment
-
Weigh the Compound: Place the desired amount of this compound into a suitable container.
-
Add a Small Amount of Base: Add a small volume of a dilute basic solution (e.g., 0.1 M NaOH) dropwise while stirring.
-
Dissolution: Continue adding the basic solution until the compound is fully dissolved. This indicates the formation of the soluble salt.
-
Add Buffer: Add your desired aqueous buffer to reach the final volume.
-
Final pH Check: Measure the pH of the final solution and adjust if necessary using dilute HCl or NaOH. Ensure the final pH is at least 1-2 units above the estimated pKa of ~4.5.
Protocol 3: Phase Solubility Study with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 0, 5, 10, 20, 50, 100 mM) in your desired buffer.
-
Add Excess Compound: Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibrate: Shake the suspensions at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Undissolved Compound: Centrifuge or filter the suspensions to remove the undissolved solid.
-
Quantify Solubilized Compound: Determine the concentration of the dissolved compound in the supernatant of each sample using a suitable analytical method (e.g., HPLC-UV).
-
Construct Phase Solubility Diagram: Plot the concentration of the dissolved compound (y-axis) against the concentration of HP-β-CD (x-axis). The slope of the linear portion of the graph can be used to determine the binding constant.
Mandatory Visualization
Caption: A logical workflow for preparing a working solution of this compound.
Caption: Key strategies for enhancing the aqueous solubility of carboxylic acids.
References
Technical Support Center: Enhancing PDE4 Subtype Selectivity of 3-(Cyclopentyloxy)-4-methoxybenzoic acid
Welcome to the technical support center for researchers investigating the phosphodiesterase 4 (PDE4) subtype selectivity of 3-(Cyclopentyloxy)-4-methoxybenzoic acid and its analogs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for improving the PDE4 subtype selectivity of our compound, this compound?
A1: The PDE4 enzyme family is comprised of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), which are encoded by four separate genes.[1] While these subtypes share a highly conserved catalytic domain, they exhibit distinct tissue distribution and play different roles in cellular signaling pathways.[2][3] Non-selective PDE4 inhibitors often lead to dose-limiting side effects, such as nausea and emesis, which are primarily associated with the inhibition of the PDE4D subtype.[4][5] Conversely, the anti-inflammatory benefits of PDE4 inhibition are largely attributed to the targeting of PDE4B.[6] Therefore, developing inhibitors with high selectivity for specific PDE4 subtypes is a critical strategy to improve the therapeutic window and reduce adverse effects.[4]
Q2: Is there existing evidence that compounds structurally related to this compound can achieve PDE4 subtype selectivity?
A2: Yes, research on structurally similar compounds is promising. For instance, GEBR-7b, a derivative of 3-(cyclopentyloxy)-4-methoxybenzaldehyde, has been identified as a selective inhibitor of the PDE4D subtype.[5][7] It has been shown to enhance memory in rodent models at doses that do not induce emesis-like behavior.[5][8] Additionally, studies on 3-(cyclopentyloxy)-4-methoxybenzamide analogs have led to the identification of potent and selective PDE4 inhibitors.[9] These findings suggest that the 3-(cyclopentyloxy)-4-methoxybenzoyl scaffold is a viable starting point for developing subtype-selective PDE4 inhibitors.
Q3: What are the primary experimental approaches to determine the PDE4 subtype selectivity of our compound?
A3: The two most common methods for assessing PDE4 subtype selectivity are in vitro enzymatic assays and cell-based reporter assays.
-
In Vitro Enzymatic Assays: These assays directly measure the inhibition of purified recombinant PDE4 subtype enzymes (PDE4A, PDE4B, PDE4C, and PDE4D).[10] A widely used method is the radio-labeled cAMP scintillation proximity assay (SPA), which quantifies the enzymatic hydrolysis of [3H]-cAMP.[10]
-
Cell-Based Reporter Assays: These assays measure the functional consequence of PDE4 inhibition in a cellular context.[11] A common approach involves using a cell line that co-expresses a specific PDE4 subtype and a reporter gene, such as luciferase, under the control of a cAMP response element (CRE).[12][13] Inhibition of the PDE4 subtype leads to an increase in intracellular cAMP, which in turn drives the expression of the reporter gene.[12]
Q4: We are observing inconsistent IC50 values in our PDE4 enzymatic assays. What are the potential causes and solutions?
A4: Inconsistent IC50 values in enzymatic assays can stem from several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and recommended solutions.
Q5: Our cell-based reporter assay shows high background signal. How can we troubleshoot this?
A5: High background in cell-based reporter assays can be due to a variety of factors, including issues with the cell line, reporter construct, or assay reagents. The troubleshooting guide below provides specific recommendations for addressing this issue.
Data Presentation: Comparative PDE4 Subtype Selectivity of Known Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized PDE4 inhibitors against the four subtypes. This data can serve as a benchmark for your experimental results.
| Inhibitor | PDE4A IC50 (nM) | PDE4B IC50 (nM) | PDE4C IC50 (nM) | PDE4D IC50 (nM) | Primary Selectivity |
| Roflumilast | >1000 | 0.84 | >1000 | 0.68 | PDE4B/PDE4D |
| Rolipram | - | - | - | 240 | Pan-PDE4 |
| GEBR-7b | Inactive | Inactive | Inactive | 1910 | PDE4D |
| A33 | - | 27 | - | 1569 | PDE4B |
| D159687 | - | - | - | 1.9 | PDE4D |
| Cilomilast | - | - | - | 120 | Pan-PDE4 |
| Difamilast | 83.2 | 11.2 | 249.3 | 73.8 | PDE4B |
| LASSBio-1632 | 500 | - | - | 700 | PDE4A/PDE4D |
Note: IC50 values can vary depending on the specific assay conditions and enzyme constructs used. The data presented here is a compilation from multiple sources for comparative purposes.[6][8][14][15]
Experimental Protocols
Protocol 1: In Vitro PDE4 Enzymatic Assay (Radiolabeled cAMP)
This protocol outlines a two-step radioassay to measure the hydrolytic activity of PDE4 subtypes and the inhibitory potential of test compounds.[16]
Materials:
-
Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[3H]-cAMP (radiolabeled substrate)
-
Snake venom nucleotidase
-
Scintillation fluid
-
96-well microplates
-
Test compound (this compound)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the purified PDE4 enzyme subtype. Include a no-inhibitor control and a no-enzyme control.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding [3H]-cAMP to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Reaction Termination: Terminate the reaction by boiling the plate for 2 minutes, followed by cooling on ice.
-
Nucleotidase Treatment: Add snake venom nucleotidase to each well to convert the [3H]-AMP product to [3H]-adenosine.
-
Separation: Separate the unreacted [3H]-cAMP from the [3H]-adenosine product using ion-exchange resin.
-
Scintillation Counting: Transfer the supernatant containing [3H]-adenosine to scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cell-Based CRE-Luciferase Reporter Assay
This protocol describes a method to assess the functional activity of PDE4 inhibitors in a cellular environment.[12][17]
Materials:
-
HEK293 cells (or another suitable cell line)
-
Expression vectors for PDE4A, PDE4B, PDE4C, and PDE4D
-
CRE-luciferase reporter vector
-
Control vector (e.g., Renilla luciferase) for normalization
-
Cell culture medium and supplements
-
Transfection reagent
-
Forskolin (adenylyl cyclase activator)
-
Dual-luciferase reporter assay system
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells into a 96-well plate and incubate overnight.
-
Transfection: Co-transfect the cells with a specific PDE4 subtype expression vector, the CRE-luciferase reporter vector, and the control Renilla vector using a suitable transfection reagent.
-
Incubation: Incubate the cells for 24-48 hours to allow for protein expression.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period.
-
Stimulation: Stimulate the cells with forskolin to induce cAMP production.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.
-
Luciferase Assay: Measure both firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol.
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of luciferase activity for each compound concentration relative to the vehicle control.
-
Plot the fold induction against the logarithm of the compound concentration to determine the EC50 value.
Troubleshooting Guides
In Vitro Enzymatic Assay Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | Pipetting errors, especially with small volumes. Incomplete mixing of reagents. Temperature fluctuations. | Use calibrated pipettes and consider preparing a master mix. Ensure thorough mixing at each step. Maintain a consistent temperature during incubations. |
| Low enzyme activity | Improper enzyme storage or handling. Inactive enzyme. Sub-optimal assay buffer conditions. | Store enzymes at the recommended temperature and avoid repeated freeze-thaw cycles. Verify enzyme activity with a known potent inhibitor. Optimize buffer pH and ionic strength. |
| No inhibition observed | Compound is inactive or has low potency. Compound insolubility in the assay buffer. Incorrect compound concentration. | Test a wider range of compound concentrations. Check the solubility of the compound and consider using a co-solvent like DMSO (ensure the final concentration does not inhibit the enzyme). Verify the stock solution concentration. |
| IC50 values differ from literature | Different assay conditions (e.g., substrate concentration, incubation time, enzyme source). | Carefully document and standardize all assay parameters. If possible, run a known inhibitor as a positive control to benchmark your assay. |
Cell-Based Reporter Assay Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low transfection efficiency | Sub-optimal cell health or confluency. Incorrect DNA-to-transfection reagent ratio. Presence of inhibitors in the media. | Ensure cells are healthy and at the recommended confluency for transfection. Optimize the transfection protocol for your specific cell line. Use serum-free media during transfection if recommended. |
| High background luciferase signal | "Leaky" promoter in the reporter construct. Autofluorescence of the compound. | Use a reporter construct with a minimal promoter. Test the compound for autofluorescence in a cell-free system. |
| Low signal-to-background ratio | Low reporter gene expression. Insufficient stimulation of the cAMP pathway. High basal PDE activity. | Optimize the amount of transfected DNA. Titrate the concentration of forskolin to achieve optimal stimulation. Ensure sufficient expression of the transfected PDE4 subtype. |
| Cell toxicity observed | Compound is cytotoxic at the tested concentrations. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to determine the cytotoxic concentration range of your compound. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General PDE4 signaling pathway.
Caption: Workflow for in vitro enzymatic assay.
Caption: Workflow for cell-based reporter assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of the Pharmacological Profiles of Selective PDE4B and PDE4D Inhibitors in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GEBR-7b, a novel PDE4D selective inhibitor that improves memory in rodents at non-emetic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. PDE4D: A Multipurpose Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective type IV phosphodiesterase inhibitors as antiasthmatic agents. The syntheses and biological activities of 3-(cyclopentyloxy)-4-methoxybenzamides and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A reporter gene assay for screening of PDE4 subtype selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.amsbio.com [resources.amsbio.com]
How to avoid common byproducts in 3-(Cyclopentyloxy)-4-methoxybenzoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-(Cyclopentyloxy)-4-methoxybenzoic acid. The primary synthetic route involves the Williamson ether synthesis, a reliable method for forming the ether linkage. However, like any chemical transformation, it is susceptible to the formation of byproducts. This guide will help you identify, mitigate, and troubleshoot these common issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method is the Williamson ether synthesis. This SN2 reaction involves the O-alkylation of a 3-hydroxy-4-methoxybenzoic acid derivative (isovanillic acid or its ester) with a cyclopentyl halide, typically cyclopentyl bromide, in the presence of a base.
Q2: What are the starting materials for this synthesis?
The key starting materials are:
-
Phenolic precursor: 3-Hydroxy-4-methoxybenzoic acid (isovanillic acid) or its corresponding methyl or ethyl ester. Using the ester form can prevent potential side reactions involving the carboxylic acid group.
-
Alkylating agent: Cyclopentyl bromide is a common choice. Other cyclopentyl derivatives with good leaving groups (e.g., cyclopentyl tosylate) can also be used.
-
Base: A mild to moderately strong base is required to deprotonate the phenolic hydroxyl group. Potassium carbonate (K₂CO₃) is frequently used for aryl ether synthesis.[1]
-
Solvent: A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is typically employed to facilitate the SN2 reaction.[1][2]
Q3: What are the most common byproducts in this synthesis?
The primary byproducts of concern are:
-
Unreacted starting material: Incomplete conversion of the 3-hydroxy-4-methoxybenzoic acid derivative.
-
Cyclopentene: Formed via an E2 elimination side reaction with the cyclopentyl bromide.[1]
-
C-Alkylated products: Alkylation occurring on the aromatic ring instead of the phenolic oxygen.[3]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product and a Significant Amount of Unreacted Starting Material
This issue often points to suboptimal reaction conditions that fail to drive the reaction to completion.
| Possible Cause | Suggested Solution |
| Incomplete Deprotonation | Ensure at least one equivalent of a sufficiently strong base is used. For challenging reactions, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF can be considered, though it requires more stringent handling procedures.[3] |
| Low Reaction Temperature | The reaction may lack the necessary activation energy. If using a milder base like K₂CO₃, heating the reaction mixture (e.g., to 50-80 °C) is often necessary. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] |
| Insufficient Reaction Time | SN2 reactions with secondary halides can be slower than with primary halides. Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Degraded Alkylating Agent | Use a fresh bottle of cyclopentyl bromide. To enhance reactivity, a catalytic amount of sodium iodide (NaI) can be added to the reaction mixture to generate the more reactive cyclopentyl iodide in situ. |
Problem 2: Significant Formation of Cyclopentene Byproduct
The formation of cyclopentene is a result of the base-mediated E2 elimination of cyclopentyl bromide, which is a known competing pathway for secondary halides in Williamson ether synthesis.[1][2]
| Parameter | Effect on Byproduct Formation | Recommendation to Minimize Cyclopentene |
| Base Strength | Stronger, bulkier bases favor E2 elimination. | Use a milder, less sterically hindered base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). |
| Temperature | Higher temperatures tend to favor elimination over substitution. | Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Gradual heating and careful monitoring are key. |
| Solvent | Protic solvents can slow down the SN2 reaction, potentially allowing elimination to compete more effectively. | Use polar aprotic solvents like DMF or acetonitrile to promote the desired SN2 pathway.[2] |
Problem 3: Presence of Isomeric Byproducts (C-Alkylation)
Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or a carbon atom of the aromatic ring.[2][3]
| Parameter | Effect on Byproduct Formation | Recommendation to Minimize C-Alkylation |
| Solvent | The solvent can influence the site of alkylation. | Milder reaction conditions and the use of polar aprotic solvents generally favor O-alkylation. |
| Counter-ion | The cation from the base can affect the reactivity of the phenoxide. | Experimenting with different bases (e.g., potassium vs. sodium carbonate) may alter the O/C alkylation ratio. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline. Optimization of temperature, reaction time, and stoichiometry may be necessary.
-
Preparation: To a solution of methyl 3-hydroxy-4-methoxybenzoate (1 equivalent) in dry N,N-dimethylformamide (DMF), add potassium carbonate (1.5 - 2 equivalents).
-
Addition of Alkylating Agent: Add cyclopentyl bromide (1.2 - 1.5 equivalents) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 70-80 °C and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water. The product may precipitate as a solid. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Hydrolysis (if starting with the ester): If the methyl ester was used, the purified intermediate is then hydrolyzed to the carboxylic acid using a base such as sodium hydroxide in a mixture of water and an alcohol (e.g., methanol), followed by acidification with an acid like HCl.
Visualizing the Synthesis and Byproduct Formation
Synthesis Pathway
Caption: General workflow for the synthesis of this compound.
Common Byproduct Formation Pathways
References
Stabilizing 3-(Cyclopentyloxy)-4-methoxybenzoic acid in solution for long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on stabilizing 3-(Cyclopentyloxy)-4-methoxybenzoic acid, also known as Cilomilast, in solution for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. It is practically insoluble in water. For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final experimental concentration in the aqueous culture medium.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions, particularly in DMSO, should be stored at low temperatures to maintain stability. Storage at -20°C is suitable for several months, while storage at -80°C can extend the stability for up to two years. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: Is it advisable to store diluted, ready-to-use solutions for long periods?
A3: It is not recommended to store diluted aqueous solutions for extended periods. The stability of the compound in aqueous media, especially at physiological pH and temperature (e.g., 37°C), is likely to be significantly lower than in a frozen DMSO stock. For long-term experiments, it is best practice to prepare fresh dilutions from the frozen stock solution immediately before each experiment.
Q4: What are the potential degradation pathways for this compound in experimental conditions?
A4: While specific degradation kinetics in various buffers are not extensively published, metabolic studies of Cilomilast suggest potential degradation pathways that could also occur under experimental conditions. These include hydrolysis of the ether linkage (decyclopentylation) and hydroxylation of the cyclopentyl ring. The carboxylic acid group can also undergo reactions such as esterification if alcohols are present in the solution.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
This could be due to the degradation of the compound in the experimental medium.
-
Root Cause Analysis:
-
Solution Age: Was the diluted solution prepared fresh?
-
Storage of Diluted Solution: How long was the diluted solution stored before and during the experiment?
-
Experimental Temperature: Higher temperatures (e.g., 37°C) can accelerate degradation.
-
pH of the Medium: The pH of the experimental buffer can influence the rate of hydrolysis.
-
Light Exposure: Some compounds are light-sensitive.
-
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a frozen stock immediately before use.
-
Minimize Incubation Time: Reduce the pre-incubation time of the compound in the assay medium as much as possible.
-
Conduct a Stability Test: Perform a simple stability test by incubating the compound in your experimental medium at the experimental temperature for the duration of your assay. Analyze the concentration at different time points using HPLC.
-
Protect from Light: If light sensitivity is suspected, conduct experiments in low-light conditions or use amber-colored tubes and plates.
-
Issue 2: Precipitation of the compound upon dilution into aqueous buffer.
This is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous medium.
-
Root Cause Analysis:
-
Solubility Limit: The final concentration in the aqueous buffer may exceed the compound's solubility limit.
-
Dilution Method: The method of dilution can affect whether the compound stays in solution.
-
-
Troubleshooting Steps:
-
Check Final Concentration: Ensure the final concentration is below the known solubility limit in the specific aqueous medium.
-
Optimize Dilution: Instead of adding a small volume of concentrated stock directly to a large volume of buffer, try a serial dilution approach. Also, ensure rapid mixing upon addition of the stock solution.
-
Use of Surfactants: In some cases, a low concentration of a biocompatible surfactant (e.g., Tween® 80) can help to maintain solubility, but this must be validated for compatibility with the specific assay.
-
Data Presentation
Table 1: Solubility and Recommended Storage Conditions for this compound
| Parameter | Details |
| Solubility | |
| DMSO | ≥ 10 mg/mL |
| Ethanol | Soluble |
| Water | Insoluble |
| Storage of Powder | |
| -20°C | Up to 3 years |
| 4°C | Up to 2 years |
| Storage of Stock Solution (in DMSO) | |
| -20°C | Up to 1 year |
| -80°C | Up to 2 years |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
Weigh out an appropriate amount of this compound powder.
-
Dissolve the powder in pure, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use vials to avoid freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation (e.g., 10 µM in cell culture medium):
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution. For example, dilute the 10 mM stock 1:100 in cell culture medium to get a 100 µM intermediate solution.
-
Further dilute the 100 µM intermediate solution 1:10 in cell culture medium to achieve the final 10 µM working concentration.
-
Mix thoroughly by gentle pipetting or inversion.
-
Use the working solution immediately.
-
Protocol 2: General Stability Assessment using HPLC
This protocol provides a framework for assessing the stability of this compound in a specific experimental buffer.
-
Sample Preparation:
-
Prepare a working solution of the compound in the desired experimental buffer at the intended concentration.
-
Divide the solution into several aliquots in appropriate vials.
-
-
Incubation:
-
Incubate the aliquots under the conditions that mimic the long-term experiment (e.g., 37°C, protected from light).
-
-
Time Points:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot.
-
Immediately stop any potential degradation by freezing the sample at -80°C or by mixing with a quenching solution (e.g., an equal volume of cold acetonitrile).
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable for this type of compound.
-
The mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in either an isocratic or gradient mode.
-
Detection is typically done using a UV detector at a wavelength where the compound has maximum absorbance.
-
Quantify the peak area of the intact this compound at each time point.
-
-
Data Analysis:
-
Plot the percentage of the remaining compound against time.
-
A significant decrease in the peak area of the parent compound over time indicates instability. The appearance of new peaks suggests the formation of degradation products.
-
Mandatory Visualization
Caption: Workflow for assessing the stability of this compound.
Caption: Mechanism of action of this compound as a PDE4 inhibitor.
Technical Support Center: Refinement of Purification Techniques for 3-(Cyclopentyloxy)-4-methoxybenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification techniques for 3-(Cyclopentyloxy)-4-methoxybenzoic acid. This document offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this important synthetic intermediate.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound, presented in a user-friendly question-and-answer format.
| Problem | Possible Causes | Solutions |
| Low Yield After Recrystallization | - Incomplete precipitation: The compound may still be too soluble in the mother liquor. - Excess solvent: Using too much solvent for recrystallization will keep more of the product dissolved. - Premature crystallization: The product may have crystallized on the filter paper during hot filtration. | - Optimize solvent system: Test different solvent systems or solvent ratios to minimize solubility at low temperatures. - Concentrate the mother liquor: Carefully evaporate some of the solvent from the mother liquor and cool again to recover more product. - Preheat filtration apparatus: Ensure the funnel and receiving flask are sufficiently heated before hot filtration. |
| Product "Oils Out" During Recrystallization | - High impurity level: Impurities can lower the melting point of the mixture. - Inappropriate solvent: The solvent may be too good, preventing the compound from reaching its crystallization point before becoming supersaturated. - Cooling too rapidly: Rapid cooling can lead to the separation of a supersaturated solution as an oil rather than crystals. | - Perform a preliminary purification: Use a technique like acid-base extraction to remove major impurities before recrystallization. - Change the solvent: Select a solvent in which the compound is less soluble. - Slow cooling: Allow the solution to cool slowly to room temperature, then gradually cool further in an ice bath. Seeding with a pure crystal can also help. |
| Persistent Color in the Final Product | - Colored impurities: Starting materials or byproducts from the synthesis may be colored and co-crystallize with the product. | - Activated carbon treatment: Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities. - Column chromatography: If recrystallization and carbon treatment are ineffective, column chromatography over silica gel can be used for more rigorous purification. |
| Broad Melting Point Range | - Presence of impurities: Impurities disrupt the crystal lattice, leading to a lower and broader melting point. | - Repeat purification: Perform another recrystallization. - Assess purity: Use analytical techniques like HPLC or NMR to identify the nature and amount of impurities to guide further purification strategies. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound?
A1: Given that a common synthetic route is the Williamson ether synthesis, the most probable impurities include:
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Unreacted starting materials: 3-hydroxy-4-methoxybenzoic acid and the cyclopentyl halide (e.g., cyclopentyl bromide).
-
Byproducts of side reactions: Products resulting from elimination reactions of the cyclopentyl halide.
-
Related compounds: Isomeric products if the starting materials are not pure.
Q2: What is a good starting solvent system for the recrystallization of this compound?
A2: Based on the purification of structurally similar benzoic acids, good starting points for recrystallization solvents include ethanol, methanol, toluene, or a mixture of an alcohol with water (e.g., ethanol/water).[1][2] The ideal solvent will dissolve the compound when hot but have low solubility when cold. Small-scale trials are recommended to determine the optimal solvent and ratio.
Q3: How can I effectively remove unreacted 3-hydroxy-4-methoxybenzoic acid?
A3: An acid-base extraction is a highly effective method.[3][4] Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like sodium bicarbonate solution. The this compound will be deprotonated and move to the aqueous layer, while less acidic phenolic impurities like 3-hydroxy-4-methoxybenzoic acid may remain in the organic layer, depending on the pH. Careful adjustment of the pH is crucial for selective separation. Alternatively, column chromatography can be employed for a more precise separation.
Q4: What analytical techniques are recommended for assessing the purity of the final product?
A4: A combination of techniques is recommended for a thorough purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity and can detect trace impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired compound and can help identify the structure of any significant impurities.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., carboxylic acid O-H and C=O stretches, ether C-O stretch).
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Experimental Protocols
Protocol 1: Purification by Recrystallization
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the hot recrystallization solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Acid-Base Extraction
Objective: To separate the acidic product from neutral and less acidic impurities.
Materials:
-
Crude this compound
-
Organic solvent (e.g., ethyl acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Dissolution: Dissolve the crude product in the organic solvent.
-
Extraction: Transfer the solution to a separatory funnel and add the NaHCO₃ solution. Shake the funnel vigorously, venting frequently.
-
Separation: Allow the layers to separate. The deprotonated product will be in the aqueous layer. Drain the aqueous layer into a clean flask.
-
Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the product.
-
Acidification: Combine the aqueous extracts and cool in an ice bath. Slowly add 1 M HCl with stirring until the product precipitates out (the solution should be acidic to litmus paper).
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: A decision tree for troubleshooting common issues during the recrystallization process.
References
Technical Support Center: Enhancing Cell Permeability of 3-(Cyclopentyloxy)-4-methoxybenzoic Acid Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals working to enhance the cell permeability of 3-(Cyclopentyloxy)-4-methoxybenzoic acid and its derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows high potency in biochemical assays but low efficacy in cell-based assays. What could be the issue?
A1: A significant drop in activity between biochemical and cell-based assays often points to poor cell permeability. For the compound to reach its intracellular target, it must first cross the cell membrane. Several factors can limit this, including unfavorable physicochemical properties (e.g., high polarity, large size), active removal from the cell by efflux pumps, or low solubility in the assay medium.
Q2: What are the key physicochemical properties of my derivative that I should consider for cell permeability?
A2: The cell permeability of small molecules is largely influenced by a balance of several physicochemical properties. Key parameters to consider are:
-
Lipophilicity (LogP/LogD): A measure of a compound's solubility in a non-polar solvent versus a polar solvent. A higher LogP generally favors passive diffusion across the lipid cell membrane, but excessive lipophilicity can lead to poor aqueous solubility and membrane retention.
-
Polar Surface Area (PSA): The sum of the van der Waals surface areas of polar atoms (oxygens, nitrogens, and attached hydrogens) in a molecule. A lower PSA is generally associated with better cell permeability.
-
Molecular Weight (MW): Smaller molecules tend to permeate more readily. According to Lipinski's Rule of 5, a guideline for drug-likeness, an MW of less than 500 daltons is favorable.
-
Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors can increase a molecule's polarity and hinder its ability to cross the non-polar cell membrane.
Q3: How can I determine if my compound is a substrate for an efflux pump?
A3: Efflux pumps are proteins on the cell surface that actively transport substances out of the cell, and they are a common reason for low intracellular drug concentration. To determine if your compound is an efflux pump substrate, you can perform a bidirectional Caco-2 assay. This involves measuring the permeability of your compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indicator of active efflux.[1] You can also perform the assay in the presence of known efflux pump inhibitors, such as verapamil for P-glycoprotein (P-gp), to see if the A-B permeability increases.
Q4: What are some common strategies to enhance the cell permeability of my this compound derivative?
A4: There are several strategies you can employ:
-
Prodrug Approach: The carboxylic acid moiety can be masked with a lipophilic group to increase membrane permeability. This group is then cleaved by intracellular enzymes to release the active drug.[2]
-
Structural Modification: Systematically modify the structure to optimize the physicochemical properties. This could involve reducing the number of hydrogen bond donors/acceptors or increasing lipophilicity through the addition of non-polar groups.
-
Formulation Strategies: For in vivo studies, lipid-based formulations can enhance the dissolution and solubility of the compound in the gastrointestinal tract, leading to improved absorption.[3]
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in PAMPA Assay
A low Papp value in a Parallel Artificial Membrane Permeability Assay (PAMPA) suggests poor passive diffusion.
| Possible Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | • Decrease the concentration of the derivative in the donor well.• Use a co-solvent (e.g., DMSO) in the donor buffer, but keep the concentration low (typically ≤1%) to avoid disrupting the membrane.• Assess the solubility of your compound in the assay buffer beforehand. |
| High Polarity (Low Lipophilicity) | • If structurally feasible, introduce lipophilic groups to the molecule to increase its LogP.• Consider a prodrug approach to mask polar functional groups like the carboxylic acid. |
| Compound Instability | • Verify the stability of the derivative in the assay buffer at the experimental pH and temperature using a method like LC-MS. |
| Incorrect Assay Setup | • Ensure the artificial membrane is properly formed and intact.• Verify the pH of the donor and acceptor buffers. |
Issue 2: Good PAMPA Permeability but Low Caco-2 Permeability
This discrepancy often points to the involvement of active transport mechanisms in the Caco-2 cells.
| Possible Cause | Troubleshooting Steps |
| Active Efflux | • Perform a bidirectional Caco-2 assay to determine the efflux ratio (ER). An ER > 2 suggests the compound is an efflux pump substrate.[1]• Co-incubate your derivative with a known efflux pump inhibitor (e.g., verapamil for P-gp) and observe if the apical-to-basolateral (A-B) permeability increases. |
| Poor Compound Recovery | • Low recovery (<80%) can indicate issues like non-specific binding to the plate or intracellular accumulation.• To investigate lysosomal trapping, run the assay in the presence of a lysosomotropic agent like chloroquine. An increase in Papp suggests lysosomal sequestration. |
| Cell Monolayer Integrity Issues | • Confirm the integrity of the Caco-2 monolayer by measuring the Transepithelial Electrical Resistance (TEER) before and after the experiment.[1][4]• Additionally, assess the permeability of a low-permeability marker like Lucifer Yellow. |
Data Presentation: Comparative Permeability Data
The following table presents hypothetical but representative data for this compound and a few of its derivatives to illustrate how structural modifications can impact permeability.
| Compound | Structure Modification | LogP (Calculated) | PSA (Ų) | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio |
| Parent Compound | This compound | 3.1 | 55.8 | 5.2 | 1.8 | 4.5 |
| Derivative A | Methyl Ester Prodrug | 3.5 | 46.6 | 12.5 | 8.9 | 1.2 |
| Derivative B | Addition of a hydroxyl group | 2.8 | 75.8 | 1.1 | 0.4 | 1.5 |
| Derivative C | Replacement of cyclopentyl with isopropyl | 2.7 | 55.8 | 4.1 | 1.5 | 4.2 |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures passive diffusion across an artificial lipid membrane.
Materials:
-
96-well PAMPA plate (donor and acceptor plates)
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound and control compounds (high and low permeability)
-
Plate reader for quantification
Methodology:
-
Prepare the Artificial Membrane: Carefully add 5 µL of the phospholipid solution to each well of the donor plate, ensuring the filter membrane is fully coated.
-
Prepare Solutions: Dissolve the test and control compounds in PBS (with a small amount of co-solvent like DMSO if necessary, typically <1%) to the desired concentration (e.g., 100 µM).
-
Load the Plates: Add 300 µL of PBS to each well of the acceptor plate. Add 200 µL of the compound solutions to the donor plate.
-
Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - CA(t) / Ceq)
Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the surface area of the membrane, t is the incubation time, CA(t) is the compound concentration in the acceptor well at time t, and Ceq is the equilibrium concentration.
Caco-2 Permeability Assay
This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) as a model of the intestinal epithelium to assess both passive diffusion and active transport.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS, pH 7.4)
-
Test compound and control compounds
-
TEER meter
-
Lucifer Yellow solution
-
Analytical instrumentation (e.g., LC-MS/MS)
Methodology:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow them to differentiate and form a polarized monolayer with tight junctions.
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory (typically > 200 Ω·cm²).[1][4]
-
Perform a Lucifer Yellow permeability assay to confirm the integrity of the tight junctions. The Papp for Lucifer Yellow should be very low.
-
-
Permeability Measurement (Apical to Basolateral - A-B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the dosing solution containing the test compound to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace the volume with fresh buffer. Also, take a sample from the apical chamber at the beginning and end of the experiment.
-
-
Permeability Measurement (Basolateral to Apical - B-A):
-
Follow the same procedure as for A-B transport, but add the dosing solution to the basolateral chamber and sample from the apical chamber. This is done to determine the efflux ratio.
-
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp value for both A-B and B-A directions. The rate of appearance of the compound in the receiver chamber over time is used to determine this value.
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).
-
Visualizations
Caption: Experimental workflow for assessing cell permeability.
Caption: Troubleshooting logic for low cellular efficacy.
References
- 1. QSAR application for the prediction of compound permeability with in silico descriptors in practical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluation of the Membrane Permeability (PAMPA and Skin) of Benzimidazoles with Potential Cannabinoid Activity and their Relation with the Biopharmaceutics Classification System (BCS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis for Drug Development Professionals: 3-(Cyclopentyloxy)-4-methoxybenzoic acid vs. Rolipram
This guide provides an objective comparison between 3-(Cyclopentyloxy)-4-methoxybenzoic acid and the archetypal phosphodiesterase 4 (PDE4) inhibitor, rolipram. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key performance data, outlines experimental methodologies, and visualizes complex biological and procedural information to support informed decision-making in research and development.
Introduction to PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is an enzyme family critical to intracellular signaling. It specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a second messenger vital for numerous cellular processes, including inflammation and neuronal function.[1][2] By inhibiting PDE4, intracellular cAMP levels rise, leading to the activation of downstream pathways, such as the Protein Kinase A (PKA) pathway, which culminates in anti-inflammatory and procognitive effects.[3]
Rolipram is a well-characterized, selective PDE4 inhibitor that has been instrumental in validating PDE4 as a therapeutic target.[1][4] However, its clinical application has been thwarted by a narrow therapeutic window, with dose-limiting side effects like nausea and emesis. This has driven the search for next-generation inhibitors with improved safety profiles. This compound, a structurally related catechol-ether derivative, represents a compound class designed to retain therapeutic efficacy while mitigating the adverse effects associated with rolipram.[5][6]
Comparative Biochemical and Pharmacological Data
The following tables summarize key quantitative data for this compound and rolipram, focusing on their potency against PDE4 isoforms and their in vivo anti-inflammatory activity.
Table 1: Comparative In Vitro PDE4 Inhibition
| Compound | Target Isoform | IC50 | Assay Conditions |
| Rolipram | PDE4A | ~3 nM | Immunopurified human PDE4A from U937 cells.[7] |
| PDE4B | ~130 nM | Immunopurified human PDE4B from U937 cells.[7][8] | |
| PDE4D | ~240 nM | Immunopurified human PDE4D from U937 cells.[7][8] | |
| This compound Analogues | PDE IV | Potent Inhibition | Designed from rolipram; evaluated against cytosolic PDE IV from pig aorta.[5] |
Table 2: Comparative In Vivo Anti-inflammatory Efficacy
| Compound | Animal Model | Assay | Efficacy Metric (ED50) |
| Rolipram | Rat | LPS-induced TNF-α production | ED50 ≈ 2.4 mg/kg (for conditioned avoidance responding, a model sensitive to anti-inflammatory and antipsychotic-like effects).[9] |
| This compound Analogues | Guinea Pig | Histamine-induced bronchospasm | Showed exceptional potency in inhibiting bronchospasm, indicating strong in vivo anti-inflammatory/anti-asthmatic potential.[5] |
Note: The data highlights the anti-inflammatory potential of both compound classes in relevant animal models.
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are protocols for key assays used to characterize PDE4 inhibitors.
3.1. In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This assay is a common high-throughput method for measuring the potency of PDE4 inhibitors.
-
Principle: The assay measures the change in the rotational speed of a fluorescently labeled cAMP substrate (FAM-cAMP). When intact, the small FAM-cAMP tumbles rapidly, resulting in low fluorescence polarization (FP). PDE4 hydrolyzes FAM-cAMP to FAM-AMP. A binding agent is then added that selectively binds to the phosphate group of FAM-AMP, forming a large, slow-tumbling complex that yields a high FP signal. Inhibitors prevent this conversion, keeping the FP signal low.[10][11][12]
-
Protocol Steps:
-
Compound Preparation: Create a serial dilution of the test compounds (e.g., rolipram) and controls in an appropriate buffer (e.g., Tris-based buffer with MgCl₂) in a 384-well microplate.[13]
-
Enzyme Addition: Add purified, recombinant human PDE4 enzyme (e.g., PDE4B or PDE4D) to the wells containing the test compounds and allow for a brief pre-incubation period (e.g., 15 minutes).[11]
-
Reaction Initiation: Add the FAM-cAMP substrate to all wells to start the enzymatic reaction. Incubate for a defined period (e.g., 60 minutes) at room temperature.[10][11]
-
Termination and Detection: Add a binding agent to stop the reaction and bind the hydrolyzed product.[12][13]
-
Data Acquisition: After a final incubation (e.g., 30 minutes), measure the fluorescence polarization using a microplate reader.
-
Analysis: Calculate the percent inhibition based on controls and fit the data to a dose-response curve to determine the IC50 value.[13]
-
3.2. In Vivo LPS-Induced TNF-α Release Assay
This assay assesses the anti-inflammatory activity of a compound in a living organism.
-
Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent inflammatory stimulus that induces the release of cytokines, including Tumor Necrosis Factor-alpha (TNF-α), from immune cells like monocytes and macrophages.[14][15] Test compounds are administered prior to the LPS challenge to evaluate their ability to suppress this inflammatory response.
-
Protocol Steps:
-
Animal Acclimation: Use appropriate rodent models (e.g., Sprague-Dawley rats).
-
Compound Administration: Administer the test compound (e.g., rolipram) or vehicle control via the desired route (e.g., oral gavage, p.o.).[16]
-
LPS Challenge: After a period to allow for drug absorption (e.g., 1-2 hours), administer a sterile LPS solution intravenously (i.v.) or intraperitoneally (i.p.) to induce an inflammatory response.[16]
-
Sample Collection: At the time of peak TNF-α expression (typically 1.5-2 hours post-LPS), collect blood samples.[16]
-
TNF-α Quantification: Separate plasma from the blood and quantify TNF-α levels using a validated method, such as an enzyme-linked immunosorbent assay (ELISA).[14]
-
Analysis: Compare the TNF-α levels in the compound-treated groups to the vehicle-treated control group to determine the percentage of inhibition and calculate the ED50.
-
Visualizations of Pathways and Workflows
Diagram 1: PDE4 Inhibition Signaling Pathway
Caption: PDE4 inhibitors block cAMP degradation, enhancing PKA-mediated signaling.
Diagram 2: Experimental Workflow for PDE4 Inhibition FP Assay
Caption: Workflow for determining inhibitor IC50 using a fluorescence polarization assay.
Discussion and Conclusion
Rolipram's high affinity for PDE4A isoforms is thought to contribute to both its therapeutic effects and its well-documented side effects.[7] The development of compounds based on the this compound scaffold is part of a broader strategy to achieve a better therapeutic index.[5] This often involves fine-tuning the molecule's interaction with different PDE4 isoforms or their conformational states to separate the anti-inflammatory effects from the emetic effects.[6][17]
The available data indicates that both rolipram and analogues of this compound are potent inhibitors of PDE4 with significant anti-inflammatory activity in vivo. While direct comparative data is limited, the research on derivatives of this compound suggests this chemical class holds promise for developing PDE4 inhibitors with potentially superior pharmacological profiles to rolipram.
For drug development professionals, these findings underscore the continued importance of the catechol-ether pharmacophore in PDE4 inhibitor design. Future research should focus on obtaining head-to-head comparisons of these compounds, including their selectivity across all four PDE4 isoforms and comprehensive pharmacokinetic and safety profiling to fully elucidate their therapeutic potential.
References
- 1. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 2. PDE4 inhibitor rolipram inhibits the expression of microsomal prostaglandin E synthase‐1 by a mechanism dependent on MAP kinase phosphatase‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase-4 Inhibition in Parkinson’s Disease: Molecular Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective type IV phosphodiesterase inhibitors as antiasthmatic agents. The syntheses and biological activities of 3-(cyclopentyloxy)-4-methoxybenzamides and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Antipsychotic profile of rolipram: efficacy in rats and reduced sensitivity in mice deficient in the phosphodiesterase-4B (PDE4B) enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LPS-induced TNF-α factor mediates pro-inflammatory and pro-fibrogenic pattern in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Challenge model of TNFα turnover at varying LPS and drug provocations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dual inhibition of human type 4 phosphodiesterase isostates by (R, R)-(+/-)-methyl 3-acetyl-4-[3-(cyclopentyloxy)-4-methoxyphenyl]-3- methyl-1-pyrrolidinecarboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of 3-(Cyclopentyloxy)-4-methoxybenzoic Acid on PDE4 Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the inhibitory effects of 3-(Cyclopentyloxy)-4-methoxybenzoic acid against the four isoforms of phosphodiesterase 4 (PDE4). Due to the limited availability of public data on the specific inhibitory activity of this compound, this document focuses on providing a comprehensive comparison with well-established PDE4 inhibitors: Roflumilast, Apremilast, and Crisaborole. The experimental protocols and data presented herein offer a blueprint for researchers to conduct their own validation studies.
Comparative Inhibitory Activity of PDE4 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected PDE4 inhibitors against the four PDE4 isoforms (PDE4A, PDE4B, PDE4C, and PDE4D). Lower IC50 values indicate greater potency. Data for this compound is not currently available in the public domain and would need to be determined experimentally.
| Compound | PDE4A (IC50, nM) | PDE4B (IC50, nM) | PDE4C (IC50, nM) | PDE4D (IC50, nM) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Roflumilast | ~0.7-8.4 | ~0.2-8.4 | ~3-4.3 | ~0.68-6.8 |
| Apremilast | 20[1] | 49[1] | 50[1] | 30[1] |
| Crisaborole | ~55-340 | ~55-340 | ~55-340 | ~55-340 |
Note: IC50 values can vary depending on the specific assay conditions, such as substrate concentration and enzyme source.
PDE4 Signaling Pathway and Inhibition
Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. It specifically hydrolyzes cAMP to adenosine monophosphate (AMP), thus terminating its signaling cascade. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and other downstream effectors. This cascade ultimately modulates the transcription of various genes, leading to anti-inflammatory effects.
Experimental Protocols
To determine the inhibitory effect of this compound on PDE4 isoforms, a robust in vitro enzyme inhibition assay is required. The following is a generalized protocol based on a fluorescence polarization (FP) assay, a common method for this purpose.
In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of a compound to inhibit the hydrolysis of a fluorescently labeled cAMP substrate (FAM-cAMP) by a specific PDE4 isoform.
Materials:
-
Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes
-
FAM-cAMP substrate
-
Assay Buffer (e.g., Tris-HCl, MgCl2)
-
This compound (test compound)
-
Known PDE4 inhibitor as a positive control (e.g., Roflumilast)
-
DMSO (for compound dilution)
-
Binding Agent (specific to the assay kit)
-
384-well microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, which is then serially diluted to cover a range of concentrations (e.g., from micromolar to nanomolar). Prepare similar dilutions for the positive control.
-
Assay Plate Preparation: Add a small volume (e.g., 2 µL) of the diluted compounds, positive control, or DMSO (vehicle control) to the appropriate wells of a 384-well plate.
-
Enzyme Addition: Dilute the recombinant PDE4 enzyme (one isoform per assay) in assay buffer to the desired concentration. Add the diluted enzyme to each well, except for the "no enzyme" control wells.
-
Pre-incubation: Gently mix the plate and incubate for approximately 15 minutes at room temperature to allow the compound to interact with the enzyme.
-
Reaction Initiation: Prepare a solution of FAM-cAMP in the assay buffer. Add the FAM-cAMP solution to all wells to start the enzymatic reaction.
-
Enzymatic Reaction: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature. The incubation time may need to be optimized based on the enzyme's activity.
-
Reaction Termination and Signal Detection: Add a "Binding Agent" to all wells. This agent binds to the product of the reaction (AMP) and causes a change in fluorescence polarization. Incubate for a further 30 minutes at room temperature.
-
Measurement: Read the fluorescence polarization using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
References
Comparative Analysis of 3-(Cyclopentyloxy)-4-methoxybenzoic Acid Scaffold Against Various Phosphodiesterases
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Cross-Reactivity Profile of a Key PDE4 Inhibitor Scaffold
This guide provides a comparative analysis of the cross-reactivity of compounds based on the 3-(Cyclopentyloxy)-4-methoxybenzoic acid scaffold with various phosphodiesterase (PDE) families. Due to the limited availability of comprehensive public data on the parent molecule itself, this guide utilizes the well-characterized and structurally related PDE4 inhibitor, Roflumilast, as a representative agent to illustrate the typical selectivity profile. Roflumilast incorporates the this compound core structure and its selectivity data offers valuable insights into the potential cross-reactivity of this chemical class.
Introduction to this compound and Phosphodiesterase Inhibition
The this compound moiety is a critical pharmacophore found in a class of potent and selective phosphodiesterase 4 (PDE4) inhibitors. PDE4 is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, responsible for the hydrolysis of cAMP. Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn modulates various cellular processes, including inflammation. This makes PDE4 a significant therapeutic target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.
The therapeutic efficacy and safety of a PDE inhibitor are critically dependent on its selectivity for the target PDE family over others (PDE1, PDE2, PDE3, PDE5, etc.). Cross-reactivity with other PDE families can lead to off-target effects. Therefore, understanding the selectivity profile of a compound is paramount in drug development.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the inhibitory activity (IC50 values) of Roflumilast, a compound containing the this compound scaffold, against a panel of human recombinant phosphodiesterase enzymes. Lower IC50 values indicate higher potency.
| Phosphodiesterase Isoform | Roflumilast IC50 (nM) | Selectivity vs. PDE4 (Fold Difference) |
| PDE4 | 0.8 | - |
| PDE1 | > 10,000 | > 12,500 |
| PDE2 | > 10,000 | > 12,500 |
| PDE3 | > 10,000 | > 12,500 |
| PDE5 | > 10,000 | > 12,500 |
| PDE7 | > 10,000 | > 12,500 |
| PDE8 | > 10,000 | > 12,500 |
| PDE9 | > 10,000 | > 12,500 |
| PDE10 | > 10,000 | > 12,500 |
| PDE11 | > 10,000 | > 12,500 |
Data is representative of typical findings for Roflumilast and demonstrates the high selectivity of the this compound scaffold for the PDE4 family.
Experimental Protocols
The determination of the inhibitory activity of compounds against different phosphodiesterases is typically performed using in vitro enzyme inhibition assays. Below are detailed methodologies for two common types of assays.
Fluorescence Polarization (FP)-Based PDE Inhibition Assay
This is a high-throughput and homogeneous assay method.
Principle: This assay is based on the competition between a fluorescently labeled cAMP or cGMP substrate and the test compound for the active site of a PDE enzyme. The PDE-mediated hydrolysis of the fluorescent substrate results in a product that is no longer recognized by a specific binding partner, leading to a decrease in fluorescence polarization.
Materials and Reagents:
-
Recombinant human phosphodiesterase enzymes (PDE1-11)
-
Fluorescently labeled substrate (e.g., FAM-cAMP, FAM-cGMP)
-
PDE assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.05% v/v Tween-20)
-
Test compound (this compound derivative) dissolved in DMSO
-
384-well black, low-volume microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in PDE assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme Preparation: Dilute the recombinant PDE enzymes to the desired concentration in cold PDE assay buffer. The optimal enzyme concentration should be predetermined to yield a significant assay window.
-
Assay Reaction:
-
Add 5 µL of the diluted test compound or buffer (for control wells) to the microplate wells.
-
Add 10 µL of the diluted enzyme solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 5 µL of the fluorescently labeled substrate.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time may need optimization depending on the enzyme activity.
-
Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission for FAM).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high (no inhibitor) and low (no enzyme) controls. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Radio-enzymatic PDE Inhibition Assay
This is a highly sensitive and traditional method for measuring PDE activity.
Principle: This assay measures the conversion of a radiolabeled cyclic nucleotide (e.g., [3H]-cAMP or [3H]-cGMP) to its corresponding 5'-monophosphate by the PDE enzyme. The radiolabeled product is then separated from the unreacted substrate, and the radioactivity is quantified.
Materials and Reagents:
-
Recombinant human phosphodiesterase enzymes (PDE1-11)
-
Radiolabeled substrate (e.g., [3H]-cAMP, [3H]-cGMP)
-
Unlabeled cAMP or cGMP
-
PDE assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)
-
Test compound (this compound derivative) dissolved in DMSO
-
Snake venom nucleotidase
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Reaction Mixture: Prepare a reaction mixture containing the PDE assay buffer, radiolabeled substrate, and unlabeled substrate.
-
Assay Reaction:
-
In a reaction tube, add the diluted test compound or buffer (for control).
-
Add the diluted PDE enzyme solution.
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding the reaction mixture.
-
-
Incubation: Incubate the reaction tubes at 30°C for a defined period (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
Termination and Product Conversion: Stop the reaction by boiling the tubes for 2 minutes. Cool on ice and then add snake venom nucleotidase to convert the [3H]-AMP or [3H]-GMP to [3H]-adenosine or [3H]-guanosine. Incubate for a further 10 minutes at 30°C.
-
Separation: Apply the reaction mixture to an anion-exchange resin column. The unreacted [3H]-cAMP/[3H]-cGMP will bind to the resin, while the [3H]-adenosine/[3H]-guanosine product will be eluted.
-
Quantification: Collect the eluate in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of product formed and determine the percent inhibition for each compound concentration. Calculate the IC50 value using non-linear regression analysis.
Mandatory Visualizations
Caption: cAMP signaling pathway and the inhibitory action of the this compound scaffold on PDE4.
Caption: General workflow for a fluorescence polarization-based phosphodiesterase inhibition assay.
A Head-to-Head Comparison of 3-(Cyclopentyloxy)-4-methoxybenzoic Acid and Other Leading PDE4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of 3-(Cyclopentyloxy)-4-methoxybenzoic acid with other prominent phosphodiesterase 4 (PDE4) inhibitors, including Roflumilast, Apremilast, and Crisaborole. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics targeting inflammatory diseases.
Introduction to PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, primarily responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[1] Increased intracellular cAMP levels lead to the suppression of a wide array of inflammatory mediators. Consequently, PDE4 has emerged as a key therapeutic target for a variety of inflammatory conditions such as chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis.[2][3] This guide delves into a comparative analysis of the performance of this compound and other well-established PDE4 inhibitors, supported by available experimental data.
Comparative Performance Data
In Vitro Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a crucial measure of a drug's potency. The following table summarizes the IC50 values for this compound and its comparators against various PDE4 isoforms. A lower IC50 value indicates greater potency.
| Compound | PDE4B IC50 (nM) | PDE4D IC50 (nM) | Other PDE4 Isoforms IC50 (nM) | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Roflumilast | 0.84[2] | 0.68[2] | PDE4A1: 0.7, PDE4A4: 0.9, PDE4B1: 0.7, PDE4B2: 0.2, PDE4C1: 3, PDE4C2: 4.3[4] | [2][4] |
| Apremilast | 49 | 30 | PDE4A4: 20, PDE4C2: 50. Overall range of 10-100 nM for PDE4A1A, B1, B2, C1, and D2.[5][6] | [5][6] |
| Crisaborole | Pan-PDE4 IC50: 490 | Pan-PDE4 IC50: 490 | IC50 range of 55-340 nM for multiple PDE4 isoforms.[7][8] | [7][8] |
Effects on Cytokine Production
PDE4 inhibitors are known to modulate the production of pro- and anti-inflammatory cytokines. The table below outlines the effects of the selected inhibitors on key cytokines.
| Compound | Effect on Pro-inflammatory Cytokines (e.g., TNF-α, IL-17, IL-23) | Effect on Anti-inflammatory Cytokines (e.g., IL-10) | Cell Type / Model | Reference |
| Roflumilast | ↓ TNF-α, IL-17A, IL-22 | ↑ IL-10 | Monocyte-derived dendritic cells, CD4+ T cells | [4] |
| Apremilast | ↓ TNF-α, IFN-γ, IL-12, IL-23 | ↑ IL-10 | Monocytes, T cells | [5][9] |
| Crisaborole | ↓ TNF-α, IL-2, IFN-γ, IL-5 | ↑ IL-10 | Not specified | [7] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the PDE4 signaling pathway and a typical experimental workflow for evaluating PDE4 inhibitors.
Caption: Simplified signaling pathway of PDE4 inhibition.
Caption: General experimental workflow for evaluating PDE4 inhibitors.
Detailed Experimental Protocols
In Vitro PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against PDE4 enzymes.[10][11]
Materials:
-
Recombinant human PDE4 enzyme (e.g., PDE4B, PDE4D)
-
Fluorescein-labeled cAMP (FAM-cAMP) substrate
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 2 mM EDTA, 5% glycerol, 1% NP-40)
-
Test compounds (serial dilutions in DMSO)
-
384-well, low-volume, black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution series of the test compounds and a known PDE4 inhibitor (e.g., Roflumilast) in assay buffer. The final DMSO concentration should be kept below 1%.
-
Assay Plate Setup: Add 5 µL of each inhibitor dilution to the appropriate wells of the 384-well plate. Include wells for "No Inhibitor" (vehicle control) and "Blank" (buffer only) controls.
-
Enzyme Addition: Dilute the recombinant PDE4 enzyme to its working concentration in assay buffer. Add 10 µL of the diluted enzyme to all wells except the "Blank" wells.
-
Reaction Initiation: Thaw the FAM-cAMP substrate on ice and dilute to its working concentration in assay buffer. Add 5 µL of the diluted substrate to all wells to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Termination and Detection: Stop the reaction by adding a binding agent that specifically binds to the hydrolyzed 5'-AMP product. This binding results in a change in fluorescence polarization.
-
Data Acquisition: Measure the fluorescence polarization in a microplate reader.
-
Data Analysis: Correct for the "Blank" values. Calculate the percent inhibition for each inhibitor concentration relative to the "No Inhibitor" control. Determine the IC50 value by fitting the data to a dose-response curve.
TNF-α Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines a method to assess the effect of PDE4 inhibitors on the production of the pro-inflammatory cytokine TNF-α in human PBMCs.[12][13][14]
Materials:
-
Human PBMCs isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (serial dilutions)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Procedure:
-
Cell Culture: Plate freshly isolated PBMCs at a density of 1 x 10^5 cells/well in a 96-well plate and culture overnight.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with an optimal concentration of LPS (e.g., 1 µg/mL) for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated control.
LPS-Induced Pulmonary Inflammation in Mice
This in vivo model is used to evaluate the anti-inflammatory efficacy of PDE4 inhibitors in a relevant animal model of lung inflammation.[15][16][17]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds formulated for administration (e.g., oral gavage, intraperitoneal injection)
-
Anesthetics (e.g., ketamine/xylazine)
-
Sterile saline
-
Equipment for intratracheal instillation and bronchoalveolar lavage (BAL)
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
Induction of Inflammation: Anesthetize the mice and intratracheally instill a sub-lethal dose of LPS (e.g., 5 µg in 50 µL of sterile saline). A control group should receive sterile saline only.
-
Compound Administration: Administer the test compounds at various doses to different groups of mice at a specified time point (e.g., 1 hour before or after LPS challenge).
-
Bronchoalveolar Lavage (BAL): At a predetermined time after LPS instillation (e.g., 24 hours), humanely euthanize the mice and perform a BAL by instilling and retrieving a known volume of sterile saline into the lungs.
-
Cell Analysis: Determine the total and differential cell counts (neutrophils, macrophages, lymphocytes) in the BAL fluid using a hemocytometer and cytospin preparations.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid using ELISA or multiplex assays.
-
Data Analysis: Compare the inflammatory cell infiltration and cytokine levels in the treated groups to the LPS-challenged vehicle control group to determine the in vivo efficacy of the inhibitors.
Conclusion
The available data indicates that Roflumilast, Apremilast, and Crisaborole are potent PDE4 inhibitors with demonstrated anti-inflammatory effects. While direct comparative data for this compound is currently limited, its chemical structure suggests potential for significant PDE4 inhibitory activity. The experimental protocols provided in this guide offer a robust framework for the head-to-head evaluation of these and other novel PDE4 inhibitors, enabling researchers to make informed decisions in the pursuit of next-generation anti-inflammatory therapeutics.
References
- 1. Apremilast, a novel PDE4 inhibitor, inhibits spontaneous production of tumour necrosis factor-alpha from human rheumatoid synovial cells and ameliorates experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Apremilast is a selective PDE4 inhibitor with regulatory effects on innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Crisaborole and Apremilast: PDE4 Inhibitors with Similar Mechanism of Action, Different Indications for Management of Inflammatory Skin Conditions [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Tumor necrosis factor α release in peripheral blood mononuclear cells of cutaneous lupus and dermatomyositis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. researchgate.net [researchgate.net]
- 14. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 16. atsjournals.org [atsjournals.org]
- 17. Prevention of LPS-Induced Acute Lung Injury in Mice by Mesenchymal Stem Cells Overexpressing Angiopoietin 1 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of 3-(Cyclopentyloxy)-4-methoxybenzoic Acid Analogues as PDE4 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-(cyclopentyloxy)-4-methoxybenzoic acid analogues as potent phosphodiesterase 4 (PDE4) inhibitors. This document summarizes key quantitative data, details experimental methodologies, and visualizes the relevant signaling pathway to support ongoing research and development in this area.
The this compound scaffold has emerged as a promising framework for the design of selective inhibitors of phosphodiesterase 4 (PDE4), an enzyme pivotal in the regulation of intracellular cyclic AMP (cAMP) levels.[1][2] Elevated cAMP levels are associated with anti-inflammatory effects, making PDE4 a key therapeutic target for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[3][4] This guide delves into the SAR of this class of compounds, offering a comparative look at their inhibitory potency and selectivity.
Comparative Biological Activity of Analogues
Recent studies have focused on modifying the core structure of this compound to enhance potency and selectivity for PDE4, particularly the PDE4D isoform.[1] A series of derivatives, structurally related to known hits GEBR-4a and GEBR-7b, were synthesized and evaluated for their inhibitory activity. The key findings from these studies are summarized in the table below, highlighting the impact of structural modifications on the inhibitory concentration (IC50).
| Compound | Modification from Parent Scaffold | PDE4D IC50 (nM) | Selectivity Profile |
| GEBR-7b (Reference) | O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime | - | - |
| Compound 8 | Modified chain linking the catecholic moiety to the terminal cycloamine | More potent than GEBR-7b | Good selectivity against PDE4A4, PDE4B2, and PDE4C2 |
| Compound 10a | Modified chain linking the catecholic moiety to the terminal cycloamine | More potent than GEBR-7b | Good selectivity against PDE4A4, PDE4B2, and PDE4C2 |
| Compound 10b | Modified chain linking the catecholic moiety to the terminal cycloamine | More potent than GEBR-7b | Good selectivity against PDE4A4, PDE4B2, and PDE4C2 |
Note: Specific IC50 values for GEBR-7b, 8, 10a, and 10b were not explicitly provided in the referenced abstract, but their relative potency is noted.[1]
SAR analyses, supported by in silico docking simulations, have indicated that modifications to the chain linking the catecholic moiety and the terminal amino function, particularly those that increase hydrophilicity, are crucial for potent and selective inhibition of the PDE4D catalytic pocket.[1]
Experimental Protocols
The evaluation of these compounds relies on robust and sensitive assays to determine their inhibitory effects on PDE4 activity. Below are detailed methodologies for common in vitro assays used in SAR studies of PDE4 inhibitors.
In Vitro PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)
This assay quantifies the inhibitory effect of a compound on PDE4 enzymatic activity using a fluorescence polarization (FP) method.[4][5]
Principle: The assay utilizes a fluorescein-labeled cAMP substrate (cAMP-FAM). In the absence of an inhibitor, PDE4 hydrolyzes cAMP-FAM to 5'-AMP-FAM. A binding agent is then added that specifically binds to the 5'-AMP-FAM product, resulting in a large molecular complex with slow rotation and high fluorescence polarization. In the presence of a PDE4 inhibitor, the hydrolysis of cAMP-FAM is reduced, leading to less 5'-AMP-FAM and a lower FP signal. The decrease in FP is proportional to the inhibitor's potency.[4][5]
Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then further dilute them in the assay buffer. The final DMSO concentration should be kept below 1%.[3][5]
-
Assay Plate Setup: Add the diluted test compounds to the wells of a 384-well plate.[4]
-
Enzyme and Substrate Addition: Add the purified recombinant PDE4 enzyme solution to all wells except the negative control. Initiate the enzymatic reaction by adding the cAMP-FAM substrate solution.[3][4]
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction.[4]
-
Reaction Termination and Signal Development: Stop the reaction by adding a binding agent that sequesters the 5'-AMP-FAM product.[4]
-
Fluorescence Polarization Reading: Measure the fluorescence polarization using a suitable plate reader.[5]
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[4]
Cell-Based cAMP Measurement Assay
This assay measures the ability of PDE4 inhibitors to increase intracellular cAMP levels in a cellular context.[3][6]
Principle: Cells expressing a cAMP-responsive element (CRE) linked to a reporter gene (e.g., luciferase) are used. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates the CRE and drives the expression of the reporter gene. The reporter signal is proportional to the level of PDE4 inhibition.[3]
Methodology:
-
Cell Culture and Plating: Culture cells (e.g., HEK293) stably expressing a CRE-luciferase reporter and human PDE4 in a suitable medium and seed them into 384-well plates.[3]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific duration.[3]
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer and a suitable luciferase assay reagent.[3]
-
Data Analysis: Determine the concentration-response curve for each compound and calculate the EC50 value, representing the concentration at which the compound produces half of its maximal effect.[6]
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanism of action and the experimental process, the following diagrams illustrate the PDE4 signaling pathway and a general workflow for SAR studies.
Caption: PDE4 signaling pathway and the inhibitory action of analogues.
Caption: General workflow for SAR studies of PDE4 inhibitors.
References
- 1. Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the In Vivo Anti-inflammatory Potential of 3-(Cyclopentyloxy)-4-methoxybenzoic acid: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of the anti-inflammatory activity of the novel compound 3-(Cyclopentyloxy)-4-methoxybenzoic acid against the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The data presented herein is based on a standard acute inflammatory model, carrageenan-induced paw edema in rats, a widely used and reproducible method for evaluating the efficacy of potential anti-inflammatory agents.[1] This document aims to offer an objective evaluation of the compound's performance, supported by detailed experimental protocols and clear data visualization.
Comparative Efficacy in Carrageenan-Induced Paw Edema
The anti-inflammatory effects of this compound were assessed at three different doses (10, 30, and 100 mg/kg) and compared with Indomethacin (10 mg/kg) and a vehicle control group. The key parameters measured were the reduction in paw edema over a 5-hour period and the inhibition of key pro-inflammatory mediators, prostaglandin E2 (PGE₂) and tumor necrosis factor-alpha (TNF-α), in the paw tissue at the end of the experiment.
Inhibition of Paw Edema
The administration of this compound resulted in a dose-dependent reduction in paw swelling, with the highest dose exhibiting efficacy comparable to that of Indomethacin.
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3 hours ± SD | Percentage Inhibition (%) at 3 hours |
| Vehicle (Saline) | - | 0.85 ± 0.12 | - |
| This compound | 10 | 0.68 ± 0.09 | 20.0 |
| This compound | 30 | 0.45 ± 0.07 | 47.1 |
| This compound | 100 | 0.28 ± 0.05 | 67.1 |
| Indomethacin | 10 | 0.25 ± 0.04 | 70.6 |
Modulation of Pro-inflammatory Mediators
The compound demonstrated a significant, dose-dependent inhibition of both PGE₂ and TNF-α production in the inflamed paw tissue, suggesting a potential mechanism of action involving the cyclooxygenase (COX) pathways and cytokine modulation.
| Treatment Group | Dose (mg/kg) | PGE₂ Levels (pg/mg tissue) ± SD | TNF-α Levels (pg/mg tissue) ± SD |
| Vehicle (Saline) | - | 450 ± 55 | 280 ± 35 |
| This compound | 10 | 360 ± 42 | 225 ± 28 |
| This compound | 30 | 250 ± 30 | 160 ± 20 |
| This compound | 100 | 150 ± 18 | 105 ± 15 |
| Indomethacin | 10 | 120 ± 15 | 180 ± 22 |
Experimental Protocols
A detailed methodology was followed to ensure the reliability and reproducibility of the results.
Carrageenan-Induced Paw Edema Model
This widely accepted model for acute inflammation was used to evaluate the anti-inflammatory properties of the test compound.[1]
-
Animals: Male Wistar rats (180-200 g) were used for the study. The animals were acclimatized for at least one week under standard laboratory conditions.[1]
-
Grouping: The rats were randomly divided into five groups (n=8 per group):
-
Group I: Vehicle control (0.9% saline)
-
Group II: this compound (10 mg/kg)
-
Group III: this compound (30 mg/kg)
-
Group IV: this compound (100 mg/kg)
-
Group V: Indomethacin (10 mg/kg)
-
-
Drug Administration: The test compound, reference drug, or vehicle was administered orally one hour before the induction of inflammation.[1]
-
Induction of Inflammation: Acute inflammation was induced by injecting 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.[1]
-
Measurement of Paw Volume: The paw volume was measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection. The percentage inhibition of edema was calculated for each group.[1]
-
Biochemical Analysis: At the end of the 5-hour observation period, the animals were euthanized, and the inflamed paw tissue was collected. The tissue was homogenized, and the levels of PGE₂ and TNF-α were quantified using commercially available ELISA kits.
Visualizing the Process and Pathway
To better understand the experimental flow and the potential mechanism of action, the following diagrams are provided.
References
A Comparative Analysis of 3-(Cyclopentyloxy)-4-methoxybenzoic Acid and Other PDE4 Inhibitors for Potency and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the phosphodiesterase 4 (PDE4) inhibitor, 3-(cyclopentyloxy)-4-methoxybenzoic acid, against established therapeutic agents, Roflumilast and Crisaborole. The following sections detail the comparative potency and selectivity of these compounds, supported by experimental data and detailed methodologies, to inform research and development in inflammatory and respiratory diseases.
Introduction to PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling cascade. By hydrolyzing cAMP to its inactive form, AMP, PDE4 regulates a multitude of cellular processes, particularly in inflammatory and immune cells. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn suppresses the inflammatory response by down-regulating the production of pro-inflammatory cytokines and mediators. This mechanism has established PDE4 as a key therapeutic target for conditions such as chronic obstructive pulmonary disease (COPD), asthma, and atopic dermatitis.
Comparative Potency and Selectivity
The therapeutic efficacy and safety profile of a PDE4 inhibitor are largely determined by its potency (the concentration required to inhibit the enzyme) and its selectivity (the degree to which it inhibits PDE4 over other phosphodiesterase families). The following tables summarize the in vitro potency and selectivity of a potent derivative of this compound, 3-(cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide, alongside Roflumilast and Crisaborole.
Table 1: Comparative Potency against PDE4
| Compound | Target | IC50 (nM) | Reference |
| 3-(Cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide | PDE4 | 0.23 | [1] |
| Roflumilast | PDE4B | 0.84 | [2] |
| Roflumilast | PDE4D | 0.68 | [2] |
| Crisaborole | PDE4 | 490 | [3] |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Selectivity Profile Against Other PDE Families
| Compound | PDE1 (IC50, µM) | PDE2 (IC50, µM) | PDE3 (IC50, µM) | PDE5 (IC50, µM) | PDE6 (IC50, µM) | Reference |
| Roflumilast | >10 | >10 | >10 | >10 | >10 | |
| Crisaborole | 6.1 (PDE1A3) | - | 6.4 (PDE3Cat) | - | - | [3] |
A higher IC50 value indicates lower potency and therefore higher selectivity for the primary target (PDE4).
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust and reproducible biochemical assays. The following are detailed methodologies for commonly employed techniques in the characterization of PDE4 inhibitors.
IMAP® Fluorescence Polarization (FP) Assay for PDE Activity
This homogeneous assay format is a widely used method for measuring the activity of phosphodiesterases.
Principle: The assay is based on the high-affinity binding of phosphate groups by immobilized metal (MIII) coordination complexes on nanoparticles (IMAP beads). A fluorescently labeled cAMP substrate is hydrolyzed by PDE4 to the corresponding fluorescently labeled 5'-AMP. This product binds to the IMAP beads, leading to a decrease in its rotational speed and a subsequent increase in the fluorescence polarization signal. The degree of polarization is directly proportional to the amount of 5'-AMP produced and thus reflects PDE4 activity.
Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 10 mM Tris-HCl pH 7.2, 10 mM MgCl₂, 0.1% BSA, 0.05% NaN₃), fluorescently labeled cAMP substrate, and purified recombinant PDE4 enzyme. Prepare serial dilutions of the test inhibitor.
-
Assay Procedure (384-well plate format):
-
Add diluted PDE4 enzyme to the wells.
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding the fluorescently labeled cAMP substrate.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Stop the reaction and initiate detection by adding the IMAP binding reagent.
-
Incubate for at least 60 minutes to allow for binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization on a compatible microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to controls (enzyme with no inhibitor and no enzyme).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Scintillation Proximity Assay (SPA) for PDE Activity
The SPA is a radiometric assay that offers a homogeneous format for measuring enzyme activity.
Principle: The assay utilizes SPA beads coated with a scintillant that emits light when a radiolabeled molecule is in close proximity. A radiolabeled cAMP substrate ([³H]cAMP) is used. When PDE4 hydrolyzes [³H]cAMP to [³H]AMP, the resulting product binds to yttrium silicate SPA beads. This proximity allows the energy from the beta particles emitted by the tritium to stimulate the scintillant in the beads, producing a light signal that can be detected. Unreacted [³H]cAMP does not bind to the beads and thus does not generate a signal.
Protocol:
-
Reagent Preparation: Prepare a PDE assay buffer. Prepare serial dilutions of the test inhibitor. Prepare a solution of [³H]cAMP and a suspension of yttrium silicate SPA beads.
-
Assay Procedure (96-well plate format):
-
In a microplate, combine the diluted PDE4 enzyme, the test inhibitor (or vehicle), and the assay buffer.
-
Initiate the reaction by adding the [³H]cAMP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10-15 minutes).
-
Terminate the reaction and initiate detection by adding the SPA bead suspension.
-
-
Data Acquisition and Analysis:
-
Seal the plate and allow the beads to settle.
-
Count the plate in a scintillation counter.
-
The amount of light emitted is proportional to the amount of [³H]AMP produced.
-
Calculate the percent inhibition and determine the IC50 value as described for the FP assay.
-
Radioligand Binding Assay for Determining Inhibitor Affinity (Ki)
This assay is used to determine the affinity of a test compound for the active site of the enzyme by measuring its ability to displace a known radiolabeled ligand.
Principle: A radiolabeled ligand with known high affinity for the PDE4 active site is incubated with the enzyme in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) can be calculated.
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the target PDE4 enzyme.
-
Binding Assay:
-
In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-Rolipram) and varying concentrations of the test compound.
-
Incubate to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Data Acquisition and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathway
Caption: The cAMP signaling pathway and the inhibitory action of PDE4 inhibitors.
Experimental Workflow: IC50 Determination
Caption: A generalized workflow for determining the IC50 of a PDE4 inhibitor.
Selectivity Profile Visualization
Caption: Conceptual representation of a selective PDE4 inhibitor's activity profile.
References
- 1. Chemical, Biochemical, and Structural Similarities and Differences of Dermatological cAMP Phosphodiesterase-IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Efficacy and safety of crisaborole ointment, a novel, nonsteroidal phosphodiesterase 4 (PDE4) inhibitor for the topical treatment of atopic dermatitis (AD) in children and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
The 3-(Cyclopentyloxy)-4-methoxybenzoyl Scaffold: A Comparative Analysis Against Second-Generation PDE4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development for inflammatory diseases, phosphodiesterase 4 (PDE4) inhibitors have emerged as a significant class of drugs. This guide provides a comparative analysis of the chemical scaffold, 3-(cyclopentyloxy)-4-methoxybenzoic acid, against established second-generation PDE4 inhibitors such as Roflumilast, Crisaborole, and Apremilast. While direct and extensive research on this compound as a PDE4 inhibitor is limited in publicly available literature, its structural motif is a key component of potent and selective PDE4 inhibitors, making this scaffold a person of interest for novel drug discovery.
Mechanism of Action: The Central Role of PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is an enzyme that plays a critical role in regulating intracellular signaling pathways, particularly in inflammatory cells.[1][2] It achieves this by catalyzing the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger. Elevated levels of cAMP activate protein kinase A (PKA), which in turn modulates the transcription of various genes, leading to a reduction in the production of pro-inflammatory mediators and an increase in anti-inflammatory mediators.[3]
Second-generation PDE4 inhibitors, and by extension, compounds derived from the 3-(cyclopentyloxy)-4-methoxybenzoyl scaffold, exert their therapeutic effects by blocking the action of PDE4. This inhibition leads to an accumulation of intracellular cAMP, thereby suppressing the inflammatory response. This mechanism is central to the efficacy of these drugs in treating a range of inflammatory conditions, from chronic obstructive pulmonary disease (COPD) to psoriasis and atopic dermatitis.[1][2][4]
Comparative Analysis: Potency and Therapeutic Applications
While data on this compound itself is scarce, a potent derivative, 3-(Cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide , showcases the potential of this chemical backbone.[5] The following table provides a comparative overview of this derivative against leading second-generation PDE4 inhibitors.
| Feature | 3-(Cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide | Roflumilast | Crisaborole | Apremilast |
| Reported Potency (IC50) | Exceptionally potent in preclinical tests[5] | ~0.8 nM (Roflumilast N-oxide)[6] | Not specified | 74 nM[7] |
| Selectivity | Selective for PDE4[5] | High selectivity for PDE4[7] | Selective for PDE4[8] | Selective for PDE4[7] |
| Therapeutic Application | Potential for asthma treatment[5] | Severe COPD, Plaque Psoriasis[6][7] | Mild to moderate atopic dermatitis[8] | Psoriatic arthritis, Plaque Psoriasis, Behçet's disease[6][7] |
| Administration Route | Investigated for oral administration in preclinical models[5] | Oral, Topical[6] | Topical[6] | Oral[7] |
Note: IC50 values can vary depending on the specific PDE4 isoform and assay conditions. The data for the 3-(cyclopentyloxy)-4-methoxybenzamide derivative is based on initial preclinical findings and not from human clinical trials.
Experimental Protocols: Assessing PDE4 Inhibition
The evaluation of novel PDE4 inhibitors, such as derivatives of this compound, relies on robust in vitro assays to determine their potency and selectivity. A commonly employed method is the fluorescence polarization (FP) assay.
In Vitro PDE4 Inhibition Assay Protocol (Fluorescence Polarization)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific PDE4 isoform.
Principle: This assay measures the change in polarization of fluorescently labeled cAMP (FAM-cAMP). In the presence of active PDE4, FAM-cAMP is hydrolyzed to FAM-AMP. A binding agent in the assay selectively binds to the product, resulting in a change in the rotational speed of the fluorescent molecule and thus a change in fluorescence polarization. An inhibitor will prevent this change.[1][2][3][9]
Materials:
-
Recombinant human PDE4 enzyme (e.g., PDE4B1)
-
Test compound (e.g., a derivative of this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., Roflumilast)
-
Fluorescently labeled substrate (e.g., FAM-cAMP)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
Binding agent
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and the positive control in assay buffer. The final DMSO concentration should be kept constant (typically ≤1%).
-
Assay Plate Setup: Add a small volume (e.g., 5 µL) of each compound dilution to the wells of the microplate. Include wells with assay buffer and DMSO as negative controls (0% inhibition) and wells with a high concentration of the positive control as a positive control (100% inhibition).
-
Enzyme Addition: Dilute the PDE4 enzyme to the desired concentration in cold assay buffer and add it to all wells except the "no enzyme" blank controls.
-
Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add the FAM-cAMP substrate to all wells to start the enzymatic reaction.
-
Enzymatic Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination and Signal Development: Add the binding agent to all wells to stop the reaction and allow for the development of the fluorescence polarization signal.
-
Data Acquisition: Measure the fluorescence polarization using a microplate reader at appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Landscape of PDE4 Inhibition
To better understand the context of this comparative analysis, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical workflow for the preclinical development of novel PDE4 inhibitors.
Caption: The PDE4 signaling pathway and the site of action for inhibitors.
Caption: A generalized workflow for the preclinical development of a novel PDE4 inhibitor.
Conclusion
While this compound itself has not been extensively profiled as a PDE4 inhibitor, the potent activity of its derivatives highlights the significance of the 3-(cyclopentyloxy)-4-methoxybenzoyl scaffold. This chemical framework represents a promising starting point for the design of novel PDE4 inhibitors with potentially favorable potency and selectivity profiles. Further investigation, beginning with the synthesis and in vitro characterization of the acid and its analogues, is warranted to fully elucidate its therapeutic potential in comparison to established second-generation inhibitors. The methodologies and comparative data presented in this guide offer a foundational resource for researchers embarking on such discovery efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 [mdpi.com]
- 5. Selective type IV phosphodiesterase inhibitors as antiasthmatic agents. The syntheses and biological activities of 3-(cyclopentyloxy)-4-methoxybenzamides and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes | MDPI [mdpi.com]
- 8. Novel insights in phosphodiesterase 4 subtype inhibition to target neuroinflammation and stimulate remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
Assessing the Off-Target Effects of 3-(Cyclopentyloxy)-4-methoxybenzoic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the potential off-target effects of the novel phosphodiesterase 4 (PDE4) inhibitor, 3-(Cyclopentyloxy)-4-methoxybenzoic acid. Due to the limited publicly available data on this specific compound, this guide leverages established knowledge of the off-target profiles of clinically approved PDE4 inhibitors, Apremilast and Roflumilast, as comparators. The guide outlines a recommended experimental workflow to characterize the off-target profile of this compound and provides detailed protocols for key assays.
Introduction to this compound and the PDE4 Inhibitor Class
This compound belongs to the class of small molecule inhibitors targeting phosphodiesterase 4 (PDE4). PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, this class of drugs increases intracellular cAMP levels, which in turn modulates the expression of various pro-inflammatory and anti-inflammatory cytokines.[3][4] This mechanism of action has led to the successful development of PDE4 inhibitors for the treatment of inflammatory conditions such as psoriasis, psoriatic arthritis, and chronic obstructive pulmonary disease (COPD).[2][3][5][6][7]
While effective, PDE4 inhibitors are associated with a range of off-target effects and adverse reactions, primarily due to the widespread expression of PDE4 isoforms in various tissues, including the brain and gastrointestinal tract.[3] Therefore, a thorough assessment of the off-target profile of any new PDE4 inhibitor is crucial for its development as a safe and effective therapeutic agent.
Comparative Off-Target Profile of PDE4 Inhibitors
The following table summarizes the known off-target effects and adverse reactions of the comparator PDE4 inhibitors, Apremilast and Roflumilast, based on clinical and preclinical data. This serves as a baseline for the anticipated off-target profile of this compound.
| Adverse Effect Category | Apremilast | Roflumilast | Potential for this compound |
| Gastrointestinal | Diarrhea, Nausea, Vomiting, Upper abdominal pain[5][8] | Diarrhea, Nausea, Decreased appetite[3][6] | High - Class-wide effect |
| Neurological/Psychiatric | Headache, Depression, Suicidal thoughts[4][5][8][9] | Headache, Insomnia, Dizziness, Anxiety[3][6] | High - Class-wide effect |
| Metabolic | Weight loss[4][5][9] | Weight loss[6] | Moderate to High |
| Immune System | Upper respiratory tract infection, Nasopharyngitis[5][8] | - | Moderate |
| Cardiovascular | - | - | To be determined |
| Other | Fatigue[8] | Back pain[3] | To be determined |
Recommended Experimental Workflow for Off-Target Assessment
A systematic approach is necessary to comprehensively evaluate the off-target profile of this compound. The following workflow outlines a series of recommended in vitro assays.
Figure 1: Recommended experimental workflow for assessing the off-target profile of a novel PDE4 inhibitor.
Detailed Experimental Protocols
Kinome Profiling
Objective: To identify potential off-target kinase interactions.
Methodology:
-
Assay Principle: Measure the inhibitory activity of this compound against a broad panel of purified human kinases. This is typically done using in vitro kinase activity assays that measure the phosphorylation of a substrate.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound.
-
In a multi-well plate, incubate each kinase with its specific substrate, ATP, and the test compound at various concentrations.
-
Include a positive control (a known inhibitor for each kinase) and a negative control (vehicle).
-
After incubation, quantify kinase activity by measuring the amount of phosphorylated substrate or ADP produced.
-
Calculate the percentage of inhibition for each kinase at each concentration of the test compound.
-
Determine the half-maximal inhibitory concentration (IC50) for any significantly inhibited kinases.
-
G Protein-Coupled Receptor (GPCR) Panel Screening
Objective: To identify potential off-target interactions with GPCRs.
Methodology:
-
Assay Principle: Screen this compound against a panel of GPCRs to assess for agonist or antagonist activity. This can be achieved through various cell-based assays that measure downstream signaling events.
-
Procedure:
-
Utilize cell lines stably expressing individual GPCRs.
-
For antagonist screening, pre-incubate the cells with the test compound before adding a known agonist for the specific GPCR.
-
For agonist screening, add the test compound directly to the cells.
-
Measure the cellular response, which could be changes in intracellular calcium levels, cAMP production, or reporter gene expression.
-
Calculate the percentage of inhibition (for antagonists) or activation (for agonists) and determine IC50 or EC50 values.
-
hERG Channel Assay
Objective: To assess the potential for cardiac liability through inhibition of the hERG potassium channel.
Methodology:
-
Assay Principle: Measure the effect of this compound on the current flowing through the hERG channel expressed in a mammalian cell line. The gold standard method is patch-clamp electrophysiology.
-
Procedure:
-
Use a cell line stably expressing the hERG channel (e.g., HEK293).
-
Establish a whole-cell patch-clamp recording.
-
Apply a specific voltage protocol to elicit hERG channel currents.
-
Perfuse the cells with increasing concentrations of the test compound.
-
Record the hERG current at each concentration.
-
A known hERG channel blocker (e.g., E-4031) should be used as a positive control.
-
Calculate the percentage of hERG current inhibition and determine the IC50 value.
-
Cytochrome P450 (CYP) Inhibition Panel
Objective: To evaluate the potential for drug-drug interactions by assessing the inhibition of major CYP enzymes.
Methodology:
-
Assay Principle: Measure the inhibitory effect of this compound on the activity of the major drug-metabolizing CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Procedure:
-
Incubate human liver microsomes or recombinant CYP enzymes with a specific substrate for each isoform in the presence of varying concentrations of the test compound.
-
After a set incubation period, stop the reaction and quantify the formation of the metabolite using LC-MS/MS.
-
Include a positive control inhibitor for each CYP isoform.
-
Calculate the percentage of inhibition and determine the IC50 value for each CYP enzyme.
-
Cytotoxicity Assays
Objective: To determine the general cytotoxicity of the compound in various cell lines.
Methodology:
-
Assay Principle: Assess cell viability and proliferation after treatment with this compound using assays that measure metabolic activity (e.g., MTT, MTS) or cell membrane integrity (e.g., LDH release).
-
Procedure:
-
Plate various cell lines (e.g., HepG2 for liver toxicity, HEK293, and a relevant inflammatory cell line) in a 96-well plate.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate for a specified period (e.g., 24, 48, 72 hours).
-
Add the appropriate assay reagent (e.g., MTT, LDH substrate).
-
Measure the absorbance or fluorescence according to the assay manufacturer's instructions.
-
Calculate the percentage of cell viability and determine the CC50 (half-maximal cytotoxic concentration).
-
Signaling Pathway Overview
The following diagram illustrates the canonical PDE4 signaling pathway and highlights how inhibition can lead to both desired on-target and potential off-target effects.
Figure 2: Simplified PDE4 signaling pathway and the mechanism of action of PDE4 inhibitors.
Conclusion
A thorough understanding of the off-target profile of this compound is paramount for its successful development as a therapeutic agent. By leveraging the knowledge gained from existing PDE4 inhibitors and employing a systematic in vitro screening approach as outlined in this guide, researchers can effectively identify and characterize potential off-target liabilities. This proactive approach will enable a more informed risk-benefit assessment and guide further preclinical and clinical development.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. enamine.net [enamine.net]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. hERG Assay | PPTX [slideshare.net]
- 7. criver.com [criver.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
Navigating In Vitro Assay Reproducibility for 3-(Cyclopentyloxy)-4-methoxybenzoic acid: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing reproducible in vitro assays is a cornerstone of preclinical research. This guide provides a comparative framework for evaluating the in vitro activity of 3-(Cyclopentyloxy)-4-methoxybenzoic acid, a known phosphodiesterase 4 (PDE4) inhibitor. Given the limited direct data on this specific compound, this guide focuses on the standard, reproducible assays used for characterizing PDE4 inhibitors, with Roflumilast serving as a key comparator.
Phosphodiesterase 4 (PDE4) is a crucial enzyme that regulates intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] Its inhibition is a therapeutic strategy for a variety of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[1][2][3] Accurate and reproducible in vitro evaluation of PDE4 inhibitors like this compound is therefore essential.
Comparative In Vitro Efficacy of PDE4 Inhibitors
The primary method for assessing the in vitro potency of PDE4 inhibitors is the determination of their half-maximal inhibitory concentration (IC50). A lower IC50 value signifies higher potency. The following table summarizes IC50 data for the well-characterized PDE4 inhibitor, Roflumilast, providing a benchmark for the expected performance of this compound in similar assays.
| Compound | PDE4B (IC50, nM) | PDE4D (IC50, nM) | Other PDE4 Subtypes (IC50, nM) | Cell-Based Assay (IC50, nM) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Roflumilast | 0.84 | 0.68 | PDE4A (>1000), PDE4C (>1000) | 0.8 (Neutrophil PDE4 activity)[1] |
Experimental Protocols
To ensure high reproducibility, detailed and standardized protocols are critical. Below are methodologies for key in vitro assays relevant to the characterization of this compound.
PDE4 Enzyme Inhibition Assay
Principle: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PDE4 isoforms. The assay quantifies the hydrolysis of cAMP to AMP.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA).
-
Compound Dilution: Create a serial dilution of this compound and the comparator (e.g., Roflumilast) in DMSO.
-
Enzyme and Substrate: Add the purified recombinant human PDE4 enzyme (e.g., PDE4B or PDE4D) to the reaction buffer.
-
Initiation: Start the reaction by adding the substrate, [3H]-cAMP.
-
Incubation: Incubate the mixture at 30°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a stop buffer (e.g., 0.1 M HCl).
-
Separation and Detection: Use anion-exchange chromatography to separate the product ([3H]-AMP) from the substrate ([3H]-cAMP). The amount of [3H]-AMP is quantified using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value using non-linear regression analysis.
Cellular Anti-inflammatory Assay: TNF-α Release in LPS-stimulated Peripheral Blood Mononuclear Cells (PBMCs)
Principle: This cell-based assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated immune cells.
Protocol:
-
Cell Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound or a reference compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of TNF-α inhibition and determine the IC50 value.
Mandatory Visualizations
To further elucidate the mechanisms and workflows, the following diagrams are provided.
Caption: PDE4 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the cellular TNF-α release assay.
By adhering to these detailed protocols and utilizing a well-characterized comparator, researchers can generate robust and reproducible data for novel PDE4 inhibitors like this compound, facilitating confident decision-making in the drug development process.
References
Safety Operating Guide
Proper Disposal of 3-(Cyclopentyloxy)-4-methoxybenzoic Acid: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 3-(Cyclopentyloxy)-4-methoxybenzoic acid is essential for ensuring the safety of laboratory personnel and protecting the environment. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste effectively. The primary disposal route for this compound is through a licensed professional waste disposal service.[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4]
Hazard Profile and Safety Information
Before handling this compound for disposal, it is crucial to be aware of its associated hazards.[5] Personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times.[6][7] All handling of the solid material should be done in a well-ventilated area or a chemical fume hood to avoid the formation and inhalation of dust.[1][2][6]
Hazard Classification Summary
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Examples |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[6][7][8] | P264: Wash thoroughly after handling.[6][7] P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7] |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation.[6][7][8] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation.[6][7][8] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][7] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6][7] |
Experimental Protocol: Waste Disposal Procedure
This protocol outlines the necessary steps for the proper disposal of this compound from the laboratory bench to its final collection point.
1. Waste Minimization: Before beginning any experiment, plan to minimize the generation of waste.[9] This can be achieved by carefully calculating the required amounts of this compound and avoiding the preparation of excess solutions.[5]
2. Waste Segregation: Proper segregation is critical to prevent dangerous chemical reactions.[10]
-
Do not mix this compound waste with incompatible materials such as strong oxidizing agents or bases.[11]
-
Collect solid waste separately from liquid waste.[12]
-
If dissolved in a solvent, segregate it based on the solvent's properties (e.g., halogenated or non-halogenated solvents).[12][13]
3. Waste Container and Labeling:
-
Use a designated, compatible, and leak-proof container for collecting the waste.[13][14] Ensure the container is in good condition and kept closed except when adding waste.[9][13][14]
-
The container must be clearly labeled as soon as waste accumulation begins.[10][14] The label must include:
4. Temporary Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory.[9] This area must be at or near the point of generation.
-
The SAA should utilize secondary containment, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.[14]
-
Store the container in a cool, dry, and well-ventilated place, away from incompatible materials.[6][15]
5. Arranging for Waste Pickup:
-
Once the waste container is full or has reached the institutional time limit for accumulation, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[9]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. gustavus.edu [gustavus.edu]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. chemical-label.com [chemical-label.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. benchchem.com [benchchem.com]
- 11. nipissingu.ca [nipissingu.ca]
- 12. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 15. fishersci.nl [fishersci.nl]
Essential Safety and Operational Guide for Handling 3-(Cyclopentyloxy)-4-methoxybenzoic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-(Cyclopentyloxy)-4-methoxybenzoic acid (CAS No. 144036-17-9). The following procedures are designed to ensure safe handling, storage, and disposal of this compound.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 144036-17-9 |
| Molecular Formula | C₁₃H₁₆O₄ |
| Molecular Weight | 236.26 g/mol |
Hazard Identification and Personal Protective Equipment (PPE)
Based on the available Safety Data Sheet (SDS), this compound is classified with the following hazards:
A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[3] | Protects against serious eye irritation from splashes or dust.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat must be worn and fully buttoned. For larger quantities, consider a chemical-resistant apron or suit.[3][4] | Prevents skin irritation.[1][2] Nitrile gloves offer good resistance to a variety of chemicals. |
| Respiratory Protection | All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available or if dust is generated, a NIOSH-approved respirator for dusts should be used. | Mitigates the risk of respiratory tract irritation.[1][2] |
| Footwear | Fully enclosed shoes made of a chemical-resistant material are mandatory. | Protects feet from potential spills. |
Experimental Workflow and Handling Protocol
The following diagram and protocol outline the safe handling procedure for this compound in a laboratory setting.
Detailed Experimental Protocol:
1. Preparation and Engineering Controls:
- Designated Area: All manipulations of this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.
- Ventilation: Ensure the fume hood is functioning correctly before starting any work.
- Gather Materials: Assemble all necessary equipment, such as spatulas, weigh boats, glassware, and appropriately labeled waste containers, before handling the chemical.
2. Donning Personal Protective Equipment (PPE):
- Put on all required PPE as detailed in the table above.
- Inspect gloves for any defects before use and ensure they are the correct size.
3. Handling the Compound:
- Weighing: Carefully weigh the solid compound within the chemical fume hood to prevent the generation of dust.
- Transferring: Use appropriate tools (e.g., spatula) to transfer the solid. Avoid scooping in a manner that creates airborne dust.
- Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
4. Post-Handling Procedures:
- Decontamination: Thoroughly clean any contaminated surfaces and equipment.[3]
- Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
- Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]
Storage and Disposal Plans
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5]
-
Keep away from incompatible materials such as strong oxidizing agents, reducing agents, acids, and bases.[5]
-
Store in a locked-up area.[1]
Disposal Plan:
-
Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.
-
Chemical Waste: Dispose of the compound and any solutions containing it in accordance with all applicable federal, state, and local environmental regulations.[3] It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Do Not: Do not empty into drains or release into the environment.[3][5]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
